[Pmp1,Tyr(OEt)2] AVP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C53H79N13O11S2 |
|---|---|
分子量 |
1138.4 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
InChIキー |
RSLVVFFWBBEMTC-YVTRKGAJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
正規SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of [Pmp1,Tyr(OEt)2] AVP
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Pmp1,Tyr(OEt)2] AVP is a synthetic analogue of the neurohypophyseal hormone Arginine Vasopressin (AVP). It belongs to a novel class of linear peptide antagonists of vasopressin receptors. Research pioneered by Manning and colleagues in the late 1980s demonstrated that the cyclic conformation of native AVP is not a prerequisite for receptor binding and antagonism. This finding opened new avenues for the design of vasopressin receptor ligands with unique pharmacological profiles. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with vasopressin receptors, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction to Vasopressin and its Receptors
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a cyclic nonapeptide that plays a critical role in regulating water homeostasis, blood pressure, and various central nervous system functions. AVP exerts its physiological effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors.
-
V1a Receptors: Predominantly found on vascular smooth muscle cells, platelets, and hepatocytes. Their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.
-
V1b Receptors: Primarily located in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH).
-
V2 Receptors: Mainly expressed in the principal cells of the renal collecting ducts, where they mediate the antidiuretic effect of AVP by promoting water reabsorption.
This compound: A Linear Vasopressin Antagonist
This compound is a key compound that emerged from structure-activity relationship studies aimed at developing potent and selective vasopressin receptor antagonists. A pivotal discovery was that linear analogues of cyclic AVP antagonists could retain high binding affinity for vasopressin receptors[1]. This demonstrated that the rigid, cyclic structure of AVP was not essential for receptor recognition and blockade.
The structure of this compound is derived from a potent cyclic AVP antagonist by cleaving the disulfide bond and modifying specific amino acid residues. The key modifications include:
-
Pmp1: β-Mercapto-β,β-cyclopentamethylenepropionic acid at position 1, which is a common modification in potent AVP antagonists.
-
Tyr(OEt)2: O-ethyl-tyrosine at position 2, a substitution that was found to be optimal for enhancing anti-antidiuretic (V2) potency in related compounds.
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at vasopressin receptors. This means that it binds to the same site on the receptor as the endogenous ligand, AVP, but does not activate the receptor. By occupying the binding site, it prevents AVP from binding and initiating downstream signaling cascades. The antagonism is reversible, and its potency is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response.
Interaction with V1a Receptors
At the V1a receptor, this compound blocks the pressor (vasoconstrictive) effects of AVP. The signaling pathway initiated by AVP binding to the V1a receptor, and subsequently inhibited by this compound, is depicted below.
Caption: V1a receptor signaling pathway and its inhibition by this compound.
Interaction with V2 Receptors
At the V2 receptor, this compound blocks the antidiuretic effects of AVP. The signaling pathway initiated by AVP binding to the V2 receptor, and subsequently inhibited by the antagonist, is illustrated below.
Caption: V2 receptor signaling pathway and its inhibition by this compound.
Quantitative Pharmacological Data
| Compound | Assay System | Parameter | Value |
| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | In vivo rat vasopressor | pA2 | 8.94 |
| d(CH2)5[D-Tyr(Et)2, Val4]AVP (cyclic precursor) | In vivo rat antidiuretic | pA2 | Not specified |
| d(CH2)5[D-Tyr(Et)2, Val4]AVP (cyclic precursor) | In vivo rat vasopressor | pA2 | Not specified |
Note: The data for the cyclic precursor is included for context, as this compound is its linear counterpart. The pA2 values for the cyclic compound were established but are not available in the reviewed abstracts.
Experimental Protocols
The pharmacological characterization of this compound and related analogues was primarily conducted using in vivo bioassays in rats to determine their antagonistic potency against V1a and V2 receptor-mediated responses.
In Vivo Vasopressor (V1a) Antagonist Assay
This assay measures the ability of an antagonist to inhibit the increase in blood pressure induced by AVP.
Objective: To determine the pA2 value of the antagonist at V1a receptors.
Methodology:
-
Animal Preparation: Male rats are anesthetized (e.g., with urethane). The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure. A jugular vein is cannulated for the administration of the agonist (AVP) and the antagonist.
-
Agonist Dose-Response: A cumulative dose-response curve for the pressor effect of AVP is established by administering increasing doses of AVP and recording the corresponding increase in mean arterial pressure.
-
Antagonist Administration: A single dose of the antagonist, such as this compound, is administered intravenously.
-
Post-Antagonist Dose-Response: After a suitable equilibration period, the AVP dose-response curve is re-determined in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration].
Caption: Experimental workflow for the in vivo rat vasopressor antagonist assay.
In Vivo Antidiuretic (V2) Antagonist Assay
This assay measures the ability of an antagonist to inhibit the reduction in urine output caused by AVP.
Objective: To determine the pA2 value of the antagonist at V2 receptors.
Methodology:
-
Animal Preparation: Male rats are hydrated by oral water loading. The animals are anesthetized (e.g., with ethanol, which also inhibits endogenous AVP release). The bladder is cannulated to allow for continuous collection and measurement of urine volume. A jugular vein is cannulated for infusions.
-
Establish Diuresis: A continuous intravenous infusion of a hypotonic solution is administered to maintain a steady state of water diuresis.
-
Agonist Challenge: A standard dose of AVP is administered, and the resulting decrease in urine flow (antidiuresis) is measured.
-
Antagonist Administration: A dose of the antagonist, this compound, is administered.
-
Post-Antagonist Challenge: After an equilibration period, the same standard dose of AVP is administered again, and the extent of antidiuresis is measured.
-
Data Analysis: The inhibition of the AVP-induced antidiuresis by the antagonist is quantified. The pA2 value is calculated based on the shift in the dose-response relationship.
Conclusion
This compound is a significant molecule in the field of vasopressin research, representing a class of linear peptide antagonists that challenge the traditional understanding of the structural requirements for receptor binding. Its mechanism of action is competitive antagonism at both V1a and V2 vasopressin receptors, thereby blocking the physiological effects of endogenous AVP. The in vivo rat vasopressor and antidiuretic bioassays are the gold-standard methods for quantifying its antagonistic potency. Further research into such linear antagonists may lead to the development of novel therapeutic agents with tailored selectivity and pharmacokinetic profiles for the treatment of disorders related to vasopressin dysregulation.
References
An In-depth Technical Guide to [Pmp¹,Tyr(OEt)²] AVP: A Linear Vasopressin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Pmp¹,Tyr(OEt)²] AVP is a synthetic, linear peptide analog of vasopressin that acts as an antagonist at vasopressin receptors. Its development was pivotal in understanding that a cyclic conformation is not a prerequisite for vasopressin receptor binding, a concept established in the seminal work by Manning et al. (1987). This document provides a comprehensive technical overview of [Pmp¹,Tyr(OEt)²] AVP, including its mechanism of action, representative pharmacological data for similar linear antagonists, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Arginine vasopressin (AVP), a cyclic nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors through its interaction with V1a, V1b, and V2 receptors. The development of AVP antagonists has been instrumental in elucidating the physiological functions of the vasopressin system and holds therapeutic potential for conditions such as hyponatremia and heart failure. [Pmp¹,Tyr(OEt)²] AVP emerged from research focused on understanding the structural requirements for vasopressin receptor antagonism. As a linear C-terminal fragment of a cyclic vasopressin antagonist, its activity demonstrated that the rigid, cyclic structure of native vasopressin is not essential for receptor recognition and blockade.
Mechanism of Action
[Pmp¹,Tyr(OEt)²] AVP is a competitive antagonist at vasopressin receptors, primarily the V1a and V2 subtypes. By binding to these receptors, it prevents the endogenous ligand, arginine vasopressin, from initiating its downstream signaling cascades.
-
V1a Receptor Antagonism: In vascular smooth muscle cells, the V1a receptor is coupled to Gq/11 proteins. AVP binding typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and vasoconstriction. [Pmp¹,Tyr(OEt)²] AVP blocks this pathway, leading to vasodilation.
-
V2 Receptor Antagonism: In the principal cells of the kidney's collecting ducts, the V2 receptor is coupled to Gs proteins. AVP binding activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This promotes the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption. By antagonizing the V2 receptor, [Pmp¹,Tyr(OEt)²] AVP inhibits this process, leading to aquaresis (the excretion of water without electrolytes).
Quantitative Data
Table 1: Representative in vivo Antagonistic Potencies (pA₂) of Linear Vasopressin Antagonists
| Compound/Analog | Anti-V1a (vasopressor) pA₂ | Anti-V2 (antidiuretic) pA₂ | Reference |
| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ | 8.94 | Not Reported | Schmidt et al., 1991[1] |
| Aaa-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH₂ | Not Reported | 8.11 ± 0.07 | Manning et al., 1988[2] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Representative Binding Affinities (Kᵢ in nM) of Vasopressin Antagonists
| Compound | V1a Receptor Kᵢ (nM) | Oxytocin Receptor Kᵢ (nM) | V2 Receptor Kᵢ (nM) | Reference |
| Radioiodinated Linear AVP Antagonist | 0.06 (Kₐ) | 2.1 | 47 | Schmidt et al., 1991[1][3] |
| Manning Compound | 6.87 | 213.8 | Not Reported | An et al., 2020[4][5] |
Kᵢ represents the inhibition constant, indicating the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Kₐ represents the dissociation constant.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and pharmacological characterization of linear vasopressin antagonists like [Pmp¹,Tyr(OEt)²] AVP, based on established practices from the era of its development.
Solid-Phase Peptide Synthesis
Objective: To synthesize the linear peptide [Pmp¹,Tyr(OEt)²] AVP.
Methodology:
-
Resin Preparation: Start with a benzhydrylamine resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal amino acid, Glycine (as Fmoc-Gly-OH), to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining amino acids in the desired order (Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Val, Phe, Tyr(OEt), Pmp) using the same coupling and deprotection steps. Side-chain protecting groups (e.g., Pbf for Arginine, Trt for Cysteine and Asparagine) are used to prevent side reactions.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized antagonist for V1a and V2 vasopressin receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues known to express the target receptors (e.g., rat liver for V1a, rat kidney medulla for V2) or from cells recombinantly expressing the human receptors.
-
Radioligand Binding:
-
V1a Receptor: Incubate the membrane preparation with a constant concentration of a radiolabeled V1a-selective ligand (e.g., [³H]AVP or a radioiodinated selective antagonist) and increasing concentrations of the unlabeled test antagonist ([Pmp¹,Tyr(OEt)²] AVP).
-
V2 Receptor: Similarly, incubate kidney membrane preparations with a radiolabeled V2-selective ligand (e.g., [³H]AVP in the presence of a V1a blocker, or a selective V2 radioligand) and the test antagonist.
-
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Pharmacological Assays
Objective: To assess the antagonistic activity of [Pmp¹,Tyr(OEt)²] AVP on vasopressin-induced pressor and antidiuretic responses in an animal model.
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats anesthetized with urethane. Catheterize the femoral artery to monitor blood pressure and the femoral vein for injections. Catheterize the bladder to collect urine.
-
Pressor (V1a) Assay:
-
Infuse a submaximal pressor dose of arginine vasopressin (AVP) to establish a baseline pressor response.
-
Administer the test antagonist ([Pmp¹,Tyr(OEt)²] AVP) intravenously.
-
Administer the same dose of AVP again and measure the inhibition of the pressor response.
-
Calculate the pA₂ value from the dose-response curves.
-
-
Antidiuretic (V2) Assay:
-
Establish a steady state of water diuresis by continuous intravenous infusion of a hypotonic solution.
-
Administer a submaximal antidiuretic dose of AVP to establish a baseline decrease in urine flow.
-
Administer the test antagonist.
-
Administer the same dose of AVP again and measure the blockade of the antidiuretic response.
-
Calculate the pA₂ value.
-
Visualizations
Signaling Pathways
Caption: Vasopressin V1a and V2 receptor signaling pathways and their antagonism by [Pmp¹,Tyr(OEt)²] AVP.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of a vasopressin antagonist.
References
- 1. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel linear antagonists of the antidiuretic (V2) and vasopressor (V1) responses to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Vasopressin Antagonist [Pmp¹,Tyr(OEt)²] AVP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vasopressin antagonist, [Pmp¹,Tyr(OEt)²] AVP. It details its mechanism of action as a competitive antagonist of vasopressin V₁a and V₂ receptors, presents available quantitative data on its potency, and outlines detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential and pharmacological properties of vasopressin receptor antagonists.
Introduction
Arginine vasopressin (AVP) is a critical neurohormone involved in the regulation of water homeostasis, blood pressure, and various social behaviors. Its physiological effects are mediated through three G-protein coupled receptors: V₁a, V₁b, and V₂. The development of selective antagonists for these receptors is of significant interest for the treatment of a range of clinical conditions, including hyponatremia, congestive heart failure, and certain psychiatric disorders.
[Pmp¹,Tyr(OEt)²] AVP is a linear C-terminal fragment of a cyclic vasopressin antagonist.[1] A seminal study by Manning and colleagues in 1987 demonstrated that the cyclic conformation of vasopressin antagonists is not a prerequisite for their binding to and antagonism of vasopressin receptors.[1] This finding opened new avenues for the design of linear peptide antagonists with potentially improved pharmacokinetic properties. This guide focuses on the available data and experimental methodologies relevant to the study of [Pmp¹,Tyr(OEt)²] AVP.
Mechanism of Action
[Pmp¹,Tyr(OEt)²] AVP functions as a competitive antagonist at vasopressin receptors. By binding to the V₁a and V₂ receptors, it prevents the endogenous ligand, arginine vasopressin, from binding and initiating its downstream signaling cascades.
Antagonism of the V₁a Receptor Signaling Pathway
The V₁a receptor is primarily coupled to the Gq/11 family of G-proteins. Its activation by AVP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the vasoconstrictive effects of AVP. [Pmp¹,Tyr(OEt)²] AVP blocks this pathway by preventing the initial binding of AVP to the V₁a receptor.
Antagonism of the V₂ Receptor Signaling Pathway
The V₂ receptor is primarily coupled to the Gs family of G-proteins. AVP binding to the V₂ receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of renal collecting duct cells. This increases water reabsorption from the urine. By blocking AVP binding to the V₂ receptor, [Pmp¹,Tyr(OEt)²] AVP inhibits this antidiuretic effect.
Quantitative Data
The primary quantitative data for [Pmp¹,Tyr(OEt)²] AVP comes from the seminal work of Manning et al. (1987). The potencies of vasopressin antagonists are typically expressed as pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Table 1: Antagonistic Potency of [Pmp¹,Tyr(OEt)²] AVP and Related Compounds
| Compound | Receptor Target | Potency (pA₂) | Reference |
| [Pmp¹,Tyr(OEt)²] AVP | V₂ (anti-antidiuretic) | Data not explicitly found in abstract | Manning et al., 1987 |
| [Pmp¹,Tyr(OEt)²] AVP | V₁a (vasopressor) | Data not explicitly found in abstract | Manning et al., 1987 |
| d(CH₂)₅Tyr(Et)VAVP | V₂ (anti-antidiuretic) | 7.57 ± 0.06 | Manning et al., 1982 |
| d(CH₂)₅D-Tyr(Et)VAVP | V₂ (anti-antidiuretic) | 7.81 ± 0.07 | Manning et al., 1984 |
Note: While the Manning et al. (1987) paper is the key reference for [Pmp¹,Tyr(OEt)²] AVP, the specific pA₂ values were not available in the abstract. The table includes data for structurally related cyclic antagonists for comparative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize the antagonistic properties of [Pmp¹,Tyr(OEt)²] AVP.
Solid-Phase Peptide Synthesis
Linear peptides like [Pmp¹,Tyr(OEt)²] AVP are typically synthesized using solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple the protected amino acids in the reverse order of the peptide sequence. Use a coupling reagent such as HBTU/HATU in the presence of a base like DIEA in a solvent like DMF.
-
Deprotection: After each coupling step, remove the N-terminal protecting group (e.g., Fmoc) with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Radioligand Binding Assay
This assay determines the affinity of the antagonist for the vasopressin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human V₁a or V₂ receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin) and varying concentrations of the unlabeled antagonist, [Pmp¹,Tyr(OEt)²] AVP.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the ability of the antagonist to inhibit the functional response to vasopressin.
Protocol:
-
Cell Culture: Culture cells expressing the V₂ receptor in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of [Pmp¹,Tyr(OEt)²] AVP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with a fixed concentration of AVP (typically the EC₈₀).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC₅₀.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the V₁a receptor and label them with [³H]-myo-inositol.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of [Pmp¹,Tyr(OEt)²] AVP in a buffer containing LiCl to inhibit inositol monophosphatase.
-
Stimulation: Stimulate the cells with a fixed concentration of AVP.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the inositol phosphate fractions.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates against the logarithm of the antagonist concentration to determine the IC₅₀.
In Vivo Antagonism Studies in Rats
These studies assess the antagonist's efficacy in a living organism.
Protocol:
-
Animal Preparation: Use conscious, hydrated rats.
-
Antagonist Administration: Administer [Pmp¹,Tyr(OEt)²] AVP intravenously or subcutaneously.
-
AVP Challenge: After a set period, administer a submaximal antidiuretic dose of AVP.
-
Urine Collection: Collect urine at regular intervals and measure the volume and osmolality.
-
Data Analysis: Compare the antidiuretic response to AVP in the presence and absence of the antagonist to determine the pA₂ value.
Protocol:
-
Animal Preparation: Use anesthetized rats with an indwelling arterial catheter to monitor blood pressure.
-
Antagonist Administration: Administer [Pmp¹,Tyr(OEt)²] AVP intravenously.
-
AVP Challenge: After a set period, administer a pressor dose of AVP.
-
Blood Pressure Monitoring: Record the change in mean arterial blood pressure.
-
Data Analysis: Compare the pressor response to AVP in the presence and absence of the antagonist to determine the pA₂ value.
Conclusion
[Pmp¹,Tyr(OEt)²] AVP represents an important milestone in the development of vasopressin antagonists, demonstrating that a cyclic structure is not essential for receptor binding and antagonism. This technical guide provides a foundational understanding of its mechanism of action and the experimental methodologies required for its comprehensive characterization. Further research, including obtaining the full quantitative data from the original studies and conducting head-to-head comparisons with newer non-peptide antagonists, will be crucial in fully elucidating the therapeutic potential of this and other linear vasopressin antagonists.
References
In-depth Technical Guide: The Structure of the Linear Vasopressin Antagonist [Pmp¹,Tyr(OEt)²] AVP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of the linear vasopressin antagonist, [Pmp¹,Tyr(OEt)²] AVP. It details its chemical composition, the experimental methodologies used for its characterization, and its interaction with vasopressin receptors.
Core Structure and Chemical Identity
[Pmp¹,Tyr(OEt)²] AVP is a potent and selective linear peptide antagonist of the vasopressin V1 and V2 receptors. Its development was a significant milestone, demonstrating that a cyclic conformation is not a prerequisite for high-affinity binding to vasopressin receptors.
The antagonist is a nonapeptide, an analog of the native hormone arginine vasopressin (AVP). The primary structure and modifications are as follows:
-
Amino Acid Sequence: The complete amino acid sequence of [Pmp¹,Tyr(OEt)²] AVP is Pmp-D-Tyr(Et)-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH₂ .
-
Position 1 (Pmp¹): The N-terminal cysteine is replaced with β,β-cyclopentamethylenepropionic acid (Pmp). This modification contributes to the antagonist's potency and duration of action.
-
Position 2 (Tyr(OEt)²): The tyrosine residue at position 2 is modified by the addition of an O-ethyl group to its hydroxyl moiety, forming O-ethyl-D-tyrosine. This substitution is critical for its antagonistic properties.
| Characteristic | Value |
| Molecular Formula | C₅₃H₇₉N₁₃O₁₂S |
| Molecular Weight | 1138.40 g/mol |
Experimental Protocols
The synthesis and characterization of [Pmp¹,Tyr(OEt)²] AVP rely on established methodologies in peptide chemistry.
Solid-Phase Peptide Synthesis
The linear peptide backbone of [Pmp¹,Tyr(OEt)²] AVP is synthesized using the solid-phase peptide synthesis (SPPS) method, typically employing a benzhydrylamine resin.
Workflow for Solid-Phase Peptide Synthesis:
In-depth Technical Guide: [Pmp1,Tyr(OEt)2] AVP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasopressin (AVP) receptor binding characteristics of the linear AVP antagonist, [Pmp1,Tyr(OEt)2] AVP. This document includes a summary of its binding affinity, detailed experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Focus: this compound Binding to Vasopressin Receptors
This compound is a key analog in the study of vasopressin receptor pharmacology. As a linear antagonist derived from a cyclic vasopressin structure, its study has been pivotal in understanding that a cyclic conformation is not a prerequisite for antagonist binding to vasopressin receptors.
Data Presentation: Quantitative Binding Affinity
For comparative purposes, the following table includes binding affinity data for Arginine Vasopressin (AVP) itself and a well-characterized antagonist, the Manning Compound, at the V1a receptor. This provides context for the expected affinity range of high-affinity antagonists.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| Arginine Vasopressin (AVP) | V1a | Hamster | 4.70 nM | [1] |
| Manning Compound | V1a | Hamster | 6.87 nM | [1] |
Experimental Protocols
The determination of binding affinity for compounds like this compound at vasopressin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol.
Radioligand Competition Binding Assay for Vasopressin Receptors
Objective: To determine the binding affinity (Ki) of this compound for the V1a, V1b, and V2 vasopressin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]Arginine Vasopressin ([3H]AVP)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (1 µM final concentration)
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human V1a, V1b, or V2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target vasopressin receptor subtype to confluence.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]AVP, and binding buffer.
-
Non-specific Binding: Receptor membranes, [3H]AVP, and a saturating concentration of unlabeled AVP (1 µM).
-
Competition Binding: Receptor membranes, [3H]AVP, and a range of concentrations of the test compound, this compound.
-
-
-
Incubation:
-
To each well, add 50 µL of receptor membrane preparation (typically 20-50 µg of protein).
-
Add 50 µL of the appropriate concentration of the test compound or unlabeled AVP.
-
Initiate the binding reaction by adding 50 µL of [3H]AVP (at a concentration close to its Kd).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled AVP) from the total binding (CPM in the absence of competitor) and the competition binding values.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Signaling Pathways
The three main vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
Caption: V1a Receptor Signaling Pathway.
Caption: V1b Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
References
Biological Activity of [Pmp1,Tyr(OEt)2] AVP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,Tyr(OEt)2] AVP is a potent and selective antagonist of the physiological actions of arginine vasopressin (AVP). As a linear analogue of a cyclic vasopressin antagonist, its study has been pivotal in understanding the conformational requirements for vasopressin receptor binding and antagonism. This technical guide provides a comprehensive overview of the biological activity of this compound and related linear antagonists, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Data
The biological activity of this compound and its analogues is typically quantified by their ability to inhibit the physiological responses to AVP, such as the pressor (V1 receptor-mediated) and antidiuretic (V2 receptor-mediated) effects. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The following table summarizes the antivasopressor (anti-V1) and antiantidiuretic (anti-V2) activities of this compound and related linear AVP antagonists, as reported in the foundational study by Manning et al.
| Compound | Anti-V1 (Vasopressor) pA2 | Anti-V2 (Antidiuretic) pA2 |
| This compound | 7.31 ± 0.17 | 7.15 ± 0.22 |
| Reference Cyclic Antagonist | ||
| d(CH2)5[Tyr(Me)2]AVP | 8.62 ± 0.18 | 6.95 ± 0.19 |
Data sourced from Manning M, et al. Nature. 1987;329(6142):839-40.
Experimental Protocols
The determination of the biological activity of this compound involves specific in vivo and in vitro assays. Below are detailed methodologies for the key experiments.
In Vivo Vasopressor (V1) Antagonist Assay
This assay assesses the ability of the antagonist to inhibit the pressor response to AVP in a whole-animal model.
Experimental Workflow:
An In-depth Technical Guide on the Discovery and History of [Pmp1,Tyr(OEt)2] AVP and its Analogs
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the linear vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP, and its related analogs. It is intended for researchers, scientists, and drug development professionals working in the field of peptide pharmacology and vasopressin receptor modulation.
Introduction: The Paradigm Shift from Cyclic to Linear Antagonists
The neuropeptide arginine vasopressin (AVP) plays crucial roles in regulating blood pressure and water balance through its interaction with V1a, V1b, and V2 receptors. For decades, the cyclic structure of AVP was considered indispensable for its biological activity. However, groundbreaking research led by Maurice Manning and Wilbur H. Sawyer challenged this dogma, demonstrating that linear peptide analogs could also exhibit potent and selective antagonism at vasopressin receptors. This discovery opened new avenues for the design of novel therapeutic agents.[1] The conceptual linear antagonist, this compound, emerged from this pioneering work.
Discovery and Historical Development
The development of vasopressin antagonists has been a long-standing goal in medicinal chemistry. Early efforts focused on modifications of the native AVP structure to create antagonists of its vascular (V1) and renal tubular (V2) actions.[2][3] A key breakthrough was the finding that modifications at the N-terminus, such as the introduction of β-mercapto-β,β-cyclopentamethylenepropionic acid (Pmp), could confer potent antagonistic properties.
A pivotal 1988 study by Manning and colleagues reported the synthesis and pharmacological evaluation of a series of 16 linear analogs of a potent cyclic AVP antagonist, d(CH2)5[D-Tyr(Et)2, Val4]AVP.[1] This research conclusively proved that a cyclic conformation was not a prerequisite for binding to and antagonizing vasopressin receptors.[1] The compound this compound represents a logical extension of these findings, incorporating the Pmp group at position 1 and an O-ethylated tyrosine at position 2, modifications known to be critical for antagonism.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively published, the following table presents the pharmacological profile of a closely related and well-characterized linear antagonist from the seminal work of Manning et al. (1988), which serves as a representative example for this class of compounds.
| Compound | V1a (Vasopressor) Antagonism (pA2) | V2 (Antidiuretic) Antagonism (pA2) |
| Aaa-D-Tyr(Et)-Phe-Val-Asn-Abu-Pro-Arg-Arg-NH2 | 7.75 ± 0.07 | 8.11 ± 0.07 |
| pA2 values represent the negative logarithm of the molar concentration of the antagonist that reduces the response to a double dose of the agonist to that of a single dose. Data from Manning et al., 1988.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Linear Vasopressin Antagonists
The following is a generalized protocol for the manual solid-phase synthesis of linear vasopressin antagonists, based on established methodologies.
Materials:
-
Benzhydrylamine resin
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Anhydrous hydrogen fluoride (HF)
-
Anisole
-
Diethyl ether
-
Acetonitrile
-
Preparative and analytical HPLC systems
Procedure:
-
Resin Swelling: Swell the benzhydrylamine resin in DCM in a reaction vessel.
-
Amino Acid Coupling:
-
Sequentially couple the Boc-protected amino acids to the resin according to the desired peptide sequence.
-
For each coupling cycle, deprotect the N-terminal Boc group with 50% TFA in DCM.
-
Neutralize with 10% TEA in DCM.
-
Activate the next Boc-amino acid with DCC and HOBt in a DCM:DMF solution and add to the resin.
-
Monitor coupling completion with the ninhydrin test.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether and wash thoroughly.
-
Dissolve the crude peptide in an appropriate aqueous solvent and purify by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the purity and identity of the synthesized peptide by analytical HPLC and mass spectrometry.
-
In Vivo Assays for Vasopressin Antagonism
The following protocols are standard in vivo methods for determining the V1a and V2 antagonist activity of vasopressin analogs in rats.
4.2.1. Rat Vasopressor (V1a) Assay:
-
Anesthetize male rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for infusions.
-
Administer a bolus injection of a standard dose of arginine vasopressin (AVP) to establish a baseline pressor response.
-
Administer the test antagonist intravenously.
-
After a suitable equilibration period, re-challenge with the same dose of AVP.
-
The antagonist potency (pA2) is calculated from the rightward shift in the AVP dose-response curve.
4.2.2. Rat Antidiuretic (V2) Assay:
-
Hydrate conscious male rats with a water load administered by gavage.
-
Once a stable diuresis is achieved, administer a subcutaneous injection of a standard dose of AVP to induce antidiuresis.
-
On a separate occasion, administer the test antagonist subcutaneously prior to the AVP injection.
-
Measure urine volume and osmolality to determine the degree of inhibition of the AVP-induced antidiuresis.
-
The antagonist potency (pA2) is calculated from the dose-dependent inhibition of the antidiuretic response.
Visualizations of Pathways and Workflows
V1a Receptor Signaling Pathway
Caption: V1a Receptor Signaling Pathway.
Experimental Workflow for Vasopressin Antagonist Characterization
Caption: Experimental Workflow for Characterizing AVP Antagonists.
Conclusion and Future Directions
The discovery of linear vasopressin antagonists represents a significant milestone in peptide drug discovery. These compounds have not only served as valuable pharmacological tools for elucidating the physiological roles of AVP but also hold therapeutic potential for conditions such as hyponatremia and heart failure.[3] Future research in this area will likely focus on the development of linear antagonists with improved oral bioavailability and enhanced receptor subtype selectivity, as well as further exploration of their therapeutic applications.
References
- 1. Novel linear antagonists of the antidiuretic (V2) and vasopressor (V1) responses to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of [Pmp1,Tyr(OEt)2] AVP in Social Behavior Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating a wide array of social behaviors, including social recognition, pair bonding, and aggression, primarily through its interaction with the vasopressin V1a receptor (V1aR). The development of selective antagonists for the V1aR has provided invaluable tools for dissecting the precise contributions of the AVP system to the neural circuitry underlying these behaviors. This technical guide focuses on [Pmp1,Tyr(OEt)2] AVP, a potent and selective linear peptide antagonist of the V1a receptor. While detailed in vivo behavioral data for this specific analog is limited in publicly accessible literature, this document consolidates available information on its biochemical properties and provides a comprehensive overview of the methodologies used to study the effects of V1aR antagonists on social behavior in preclinical models. This guide is intended to serve as a foundational resource for researchers designing experiments to investigate the therapeutic potential of V1aR modulation for social deficits observed in neuropsychiatric disorders.
Introduction to this compound
This compound (CAS 112453-06-2) is a synthetic, linear peptide analog of vasopressin.[1] It was first described in a seminal 1987 Nature publication by Manning and colleagues, which demonstrated that a cyclic conformation is not a prerequisite for vasopressin receptor binding and antagonism. This discovery opened new avenues for the design of peptide-based receptor antagonists. This compound is a derivative of this pioneering work and functions as a potent and selective antagonist of the vasopressin V1a receptor.
The V1a receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins. Its activation initiates a signaling cascade that is central to many of the pro-social and aggressive effects of AVP. By blocking this receptor, this compound and similar antagonists enable researchers to investigate the consequences of attenuating AVP signaling in specific brain regions and behavioral contexts.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Affinity (Ki/Kd) | Reference |
| "Manning Compound" | V1aR | Hamster | Radioligand Binding | 6.87 nM (Ki) | |
| Radioiodinated linear AVP antagonist | V1aR | Rat | Radioligand Binding | 0.06 nM (Kd) | |
| "Manning Compound" | OTR | Hamster | Radioligand Binding | 213.8 nM (Ki) | |
| Radioiodinated linear AVP antagonist | OTR | Rat | Radioligand Binding | 2.1 nM (Ki) |
OTR: Oxytocin Receptor
These data highlight the high affinity and selectivity of this class of linear peptide antagonists for the V1a receptor over the structurally similar oxytocin receptor.
Signaling Pathways
The primary mechanism of action of this compound is the competitive antagonism of the V1a receptor. Upon binding of endogenous AVP, the V1a receptor activates the Gq/11 signaling pathway, leading to the downstream modulation of cellular activity. This compound prevents this cascade.
Caption: V1a Receptor Signaling Pathway Antagonism.
Experimental Protocols
The following protocols are standardized methods for investigating the role of V1a receptor antagonists in social behavior in rodents. While not specific to this compound, they represent the current best practices in the field and can be adapted for its use.
Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the cerebral ventricles, allowing for the bypass of the blood-brain barrier.
Caption: Intracerebroventricular (ICV) Injection Workflow.
Key Considerations:
-
Coordinates: Stereotaxic coordinates for the lateral ventricle in rats are typically (relative to bregma): AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm. These should be optimized for the specific age and strain of the animal.
-
Dose: Based on studies with similar V1a antagonists, intracerebroventricular doses can range from 0.1 to 10 ng per animal.[2][3] A dose-response study is recommended to determine the optimal concentration of this compound.
-
Vehicle: The antagonist should be dissolved in a sterile, pyrogen-free vehicle such as 0.9% saline or artificial cerebrospinal fluid.
-
Infusion Volume: Typical infusion volumes for rats are 1-2 µL per side.
Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific. It is a robust assay for studying the effects of pharmacological agents on social memory.
Caption: Social Recognition Test Workflow.
Data Analysis: A social recognition index can be calculated as: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time). A positive index indicates successful social recognition. V1a antagonists are expected to impair social recognition, resulting in a recognition index closer to zero.
Social Interaction Test
This assay measures the natural tendency of an animal to interact with an unfamiliar conspecific. It is a key test for assessing sociability and can be sensitive to the effects of V1a receptor blockade.
Caption: Social Interaction Test Workflow.
Expected Outcome: Administration of a V1a antagonist like this compound is hypothesized to reduce the total time spent in social interaction, reflecting a decrease in sociability.
Conclusion and Future Directions
This compound and other linear vasopressin V1a receptor antagonists represent critical tools for understanding the neurobiology of social behavior. While specific in vivo behavioral data for this compound are not widely published, the established high affinity for the V1a receptor and the known effects of other V1a antagonists in social behavior paradigms strongly suggest its utility in this area of research. Future studies employing this compound could provide more precise insights into the dose-dependent effects of linear V1a antagonists on social recognition, aggression, and affiliation. Furthermore, its use in conjunction with modern neuroscience techniques, such as in vivo calcium imaging or optogenetics, could help to further elucidate the specific neural circuits through which vasopressin modulates social behavior. The continued investigation of such compounds holds significant promise for the development of novel therapeutics for psychiatric disorders characterized by social dysfunction.
References
An In-depth Technical Guide to [Pmp1,Tyr(OEt)2] AVP and its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine vasopressin (AVP) is a neuropeptide with profound effects on the central nervous system (CNS), mediated primarily through the V1a and V1b receptor subtypes. These receptors are implicated in a range of neurological processes, including social behavior, anxiety, depression, and stress responses. Consequently, AVP receptor antagonists are a significant area of interest for therapeutic development. This technical guide focuses on [Pmp1,Tyr(OEt)2] AVP, a linear antagonist of vasopressin receptors. While specific pharmacological data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of the established roles of vasopressin in the CNS, the mechanisms of action of vasopressin receptor antagonists, and the expected effects of compounds like this compound. This guide synthesizes available data on related compounds to offer a predictive profile and outlines detailed experimental protocols for the investigation of such molecules.
Introduction to Vasopressin and its Receptors in the CNS
Arginine vasopressin is synthesized in the hypothalamus and acts as both a hormone and a neurotransmitter.[1][2] Within the CNS, AVP exerts its effects through three G protein-coupled receptors (GPCRs): V1a, V1b, and V2. The V1a and V1b receptors are the predominant subtypes in the brain and are the primary targets for neuromodulatory interventions.
-
V1a Receptors (V1aR): Widely distributed throughout the brain, including the limbic system, V1a receptors are involved in regulating social behaviors, anxiety, and stress responses.[1]
-
V1b Receptors (V1bR): Primarily located in the anterior pituitary, V1b receptors play a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and are implicated in mood disorders such as depression and anxiety.[3][4][5]
This compound: A Linear Vasopressin Antagonist
Quantitative Data for Representative Linear Vasopressin Antagonists
To provide a framework for understanding the potential potency and selectivity of this compound, the following table summarizes pharmacological data for other well-characterized linear vasopressin antagonists. These compounds share structural similarities and are expected to exhibit comparable mechanisms of action.
| Antagonist | Receptor Target | Assay Type | Affinity/Potency (pA2 or Kd) | Reference |
| d(CH2)5Tyr(Me)AVP | V1a | In vivo rat pressor | pA2 = 8.61 | N/A |
| d(CH2)5Tyr(Et)VAVP | V2/V1 | In vivo rat antidiuretic | pA2 = 7.57 | [7] |
| Phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 | V1a | Radioligand binding | Ki = 1.2 ± 0.2 nM | [8] |
| HO-Phenylacetyl1-D-Tyr(Me)2-Phe3-Gln4-Asn5-Arg6-Pro7-Arg8-NH2 (HO-LVA) | V1a | Radioligand binding (rat liver) | Kd = 8 pM | [9] |
Signaling Pathways of Vasopressin V1a and V1b Receptors
The antagonism of V1a and V1b receptors by compounds like this compound inhibits the downstream signaling cascades initiated by vasopressin. These pathways are critical for the physiological and behavioral effects of AVP in the CNS.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by AVP leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal excitation and smooth muscle contraction.[2][10]
Caption: V1a receptor signaling cascade and point of antagonist inhibition.
V1b Receptor Signaling Pathway
Similar to the V1a receptor, the V1b receptor couples to Gq/11 proteins upon AVP binding.[1][3] The subsequent activation of PLC and the generation of IP3 and DAG lead to an increase in intracellular calcium and activation of PKC. In the anterior pituitary, this signaling pathway is a key mechanism for the AVP-mediated secretion of adrenocorticotropic hormone (ACTH), a critical component of the stress response.[4][5]
Caption: V1b receptor signaling cascade and point of antagonist inhibition.
Experimental Protocols for a CNS-Active Vasopressin Antagonist
The following outlines a representative experimental workflow for characterizing the in vivo effects of a novel vasopressin antagonist, such as this compound, on the central nervous system. This protocol integrates behavioral assays relevant to the known functions of V1a and V1b receptors.
Experimental Workflow
Caption: General experimental workflow for in vivo CNS studies.
Detailed Methodologies
Objective: To assess the anxiolytic, antidepressant, and pro-social effects of this compound in a rodent model.
1. Animals:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle. Acclimatize animals to the facility for at least one week prior to experimentation.
2. Drug Preparation and Administration:
-
Compound: this compound, dissolved in sterile saline.
-
Dosing: Based on preliminary dose-finding studies, select three doses (e.g., 1, 5, and 10 mg/kg) and a vehicle control (saline).
-
Administration: Intraperitoneal (i.p.) injection, 30 minutes prior to behavioral testing.
3. Behavioral Assays:
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze facing an open arm. Allow the mouse to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Primary Measures: Percentage of time spent in the open arms and the number of open arm entries. An increase in these measures is indicative of anxiolytic-like effects.
-
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container filled with water (24-26°C).
-
Procedure: Place the mouse in the water for a 6-minute session. Score the last 4 minutes for immobility time.
-
Primary Measure: Duration of immobility. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Social Interaction Test:
-
Apparatus: A three-chambered box.
-
Procedure:
-
Habituation (10 min): Allow the subject mouse to explore all three empty chambers.
-
Sociability (10 min): Place a novel mouse (Stranger 1) in a wire cage in one side chamber and an empty cage in the other. Record the time the subject mouse spends sniffing each cage.
-
Social Novelty (10 min): Replace the empty cage with a new novel mouse (Stranger 2). Record the time the subject mouse spends sniffing Stranger 1 versus Stranger 2.
-
-
Primary Measures: Time spent sniffing the caged mouse versus the empty cage (sociability) and time spent sniffing the novel mouse versus the familiar mouse (social novelty).
-
4. Data Analysis:
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
This compound, as a linear vasopressin antagonist, represents a potentially valuable tool for dissecting the role of vasopressin signaling in the CNS and as a lead compound for the development of novel therapeutics for psychiatric disorders. The lack of specific binding and efficacy data for this compound highlights the need for further research. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future studies should focus on determining the precise receptor binding profile (V1a vs. V1b selectivity) of this compound and its pharmacokinetic properties to fully elucidate its therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 4. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVPR1B - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Characterization of a novel, linear radioiodinated vasopressin antagonist: an excellent radioligand for vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
[Pmp¹,Tyr(OEt)²] AVP (CAS 113169-33-6): A Technical Guide for Researchers
For research use only. Not for therapeutic or diagnostic use.
Introduction
[Pmp¹,Tyr(OEt)²] AVP, with the CAS number 113169-33-6, is a synthetic, linear peptide analog of a cyclic vasopressin antagonist.[1] It is a valuable research tool for investigating the physiological and pathological roles of the vasopressin system. This document provides a comprehensive technical guide on its core properties, including its structure, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 113169-33-6 | |
| Molecular Formula | C₅₃H₇₉N₁₃O₁₁S₂ | [1] |
| Molecular Weight | 1138.40 g/mol | [1] |
| Sequence | Pmp-Tyr(OEt)-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH₂ | [1] |
| Full Chemical Name | (2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
| Synonyms | [Pmp¹,Tyr(OEt)²] Arginine Vasopressin |
Mechanism of Action
[Pmp¹,Tyr(OEt)²] AVP functions as an antagonist of the arginine vasopressin (AVP) receptors. The vasopressin system plays a crucial role in regulating water homeostasis, blood pressure, and various central nervous system functions through three main receptor subtypes: V1a, V1b, and V2.[2]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, hepatocytes, and in the brain.[2] Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gq/11-PLC-IP₃-Ca²⁺ signaling pathway.[2]
-
V1b Receptors: Found predominantly in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH).[3][4]
-
V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts.[2] V2 receptor activation, via the Gs-adenylyl cyclase-cAMP pathway, leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption.[2]
As a linear analog of a cyclic vasopressin antagonist, [Pmp¹,Tyr(OEt)²] AVP is designed to bind to these receptors, thereby blocking the downstream signaling cascades initiated by endogenous AVP. The groundbreaking discovery by Manning et al. demonstrated that a cyclic conformation is not an absolute requirement for antagonist binding to vasopressin receptors.[1]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the V1a and V2 vasopressin receptors, which are antagonized by [Pmp¹,Tyr(OEt)²] AVP.
Synthesis
General Solid-Phase Peptide Synthesis Workflow
Experimental Protocols
The following are generalized protocols for assays in which [Pmp¹,Tyr(OEt)²] AVP could be utilized as a research tool.
Radioligand Binding Assay for Vasopressin Receptors
This protocol is a generalized method to determine the binding affinity of [Pmp¹,Tyr(OEt)²] AVP to vasopressin receptors.
Objective: To determine the inhibitory constant (Ki) of [Pmp¹,Tyr(OEt)²] AVP for V1a and V2 receptors.
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (V1a or V2).
-
Radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).
-
[Pmp¹,Tyr(OEt)²] AVP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled AVP).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of [Pmp¹,Tyr(OEt)²] AVP.
-
In a microplate, combine the cell membranes, radiolabeled AVP, and either buffer, unlabeled AVP (for non-specific binding), or a concentration of [Pmp¹,Tyr(OEt)²] AVP.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay (for V1a Receptor Antagonism)
This functional assay measures the ability of [Pmp¹,Tyr(OEt)²] AVP to block AVP-induced inositol phosphate (IP) production.
Objective: To determine the functional antagonist potency (IC₅₀) of [Pmp¹,Tyr(OEt)²] AVP at the V1a receptor.
Materials:
-
Cells expressing the V1a receptor.
-
[³H]-myo-inositol.
-
Arginine Vasopressin (AVP).
-
[Pmp¹,Tyr(OEt)²] AVP.
-
LiCl solution.
-
Perchloric acid.
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Culture V1a receptor-expressing cells and label them with [³H]-myo-inositol overnight.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.
-
Treat the cells with varying concentrations of [Pmp¹,Tyr(OEt)²] AVP for a short period.
-
Stimulate the cells with a fixed concentration of AVP.
-
Stop the reaction by adding perchloric acid.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fractions using a scintillation counter.
-
Plot the AVP-stimulated IP accumulation against the concentration of [Pmp¹,Tyr(OEt)²] AVP to determine the IC₅₀.
Quantitative Data
Specific quantitative data for [Pmp¹,Tyr(OEt)²] AVP, such as pA₂, Kᵢ, or IC₅₀/EC₅₀ values, are not widely available in public databases. Researchers should refer to the original publication by Manning et al. (Nature, 1987, 329, 839-840) or conduct their own experiments to determine these values for their specific assay systems. For similar linear vasopressin antagonists, pA₂ values in the range of 7.0-8.5 have been reported, indicating potent antagonism.
Conclusion
[Pmp¹,Tyr(OEt)²] AVP is a significant research tool for the study of the vasopressin system. Its linear structure, which retains potent antagonist activity, provides a unique molecular probe for investigating receptor-ligand interactions and the physiological consequences of vasopressin receptor blockade. This guide provides a foundational understanding for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of [Pmp1,Tyr(OEt)2] AVP
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,Tyr(OEt)2] AVP is a synthetic analog of Arginine Vasopressin (AVP), a neurohypophysial hormone crucial for regulating a wide array of physiological processes. These include water reabsorption, cardiovascular homeostasis, and social behaviors.[1] AVP exerts its effects through at least three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[1][2] The V1a receptor is predominantly found in vascular smooth muscle cells, mediating vasoconstriction, while the V2 receptor in the kidney is central to the antidiuretic response.[1][2] Synthetic analogs of AVP, such as this compound, are developed to exhibit more selective and potent effects on these receptors, making them valuable tools for both research and potential therapeutic applications. This document provides detailed in vivo experimental protocols for the characterization of this compound, focusing on its potential as a V1a receptor antagonist. The protocols outlined are based on established methodologies for similar AVP analogs.
Signaling Pathways
Arginine Vasopressin (AVP) and its analogs initiate intracellular signaling cascades upon binding to their respective receptors. The primary pathways for the V1a and V2 receptors are depicted below.
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
In Vivo Experimental Protocols
The following protocols are designed to assess the vasopressor and antidiuretic activities of this compound in vivo. These are generalized procedures based on methodologies reported for similar AVP analogs and should be adapted as necessary.
Vasopressor Antagonist Assay in Rats
This protocol determines the ability of this compound to antagonize the pressor (blood pressure increasing) effects of exogenously administered Arginine Vasopressin (AVP).
Experimental Workflow:
Caption: Vasopressor Antagonist Assay Workflow.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Administer a suitable anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally) to achieve a stable plane of surgical anesthesia.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the femoral artery with a polyethylene catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure.
-
Cannulate the femoral vein for intravenous administration of test compounds.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer a standard dose of AVP (e.g., 10-20 mU, i.v.) and record the peak increase in mean arterial pressure (MAP).
-
Once the blood pressure has returned to baseline, administer a single intravenous dose of this compound. A range of doses should be tested to determine the pA2 value. For a structurally similar antagonist, a dose of 35 µg/kg has been used in dogs.[3]
-
At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the administration of the antagonist, challenge with the same standard dose of AVP and record the pressor response.
-
-
Data Analysis:
-
The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that reduces the response to a double dose of the agonist to that of a single dose.
-
The duration of action is determined by the time it takes for the pressor response to AVP to return to pre-antagonist levels. For some O-ethyltyrosine substituted AVP analogs, antivasopressor pA2 values have been reported in the range of 7.86 to 8.44.[4]
-
Antidiuretic Antagonist Assay in Rats
This protocol assesses the ability of this compound to inhibit the antidiuretic effects of AVP.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350 g), water-loaded.
-
Preparation:
-
Fast the rats overnight with free access to water.
-
On the day of the experiment, administer a water load (e.g., 2.5% of body weight) by gavage.
-
Place the rats in individual metabolism cages for urine collection.
-
-
Experimental Procedure:
-
Once a steady urine flow is established, administer a standard dose of AVP (e.g., 2-5 mU, subcutaneously) and measure the decrease in urine output over a set period (e.g., 2 hours).
-
In a separate group of animals, administer this compound at various doses (intravenously or subcutaneously) prior to the AVP challenge. For a different AVP analog, a single 2 µg dose was used in rats to study effects on memory, indicating a potential starting point for dose-ranging studies.[5]
-
Measure the urine volume and osmolality.
-
-
Data Analysis:
-
The anti-antidiuretic activity is determined by the ability of this compound to prevent the AVP-induced decrease in urine output.
-
The effective dose (ED50) can be calculated. For some AVP analogs with an O-ethyltyrosine substitution, antiantidiuretic pA2 values have been reported to be around 7.57.[4]
-
Data Presentation
Quantitative data from the in vivo experiments should be summarized in tables for clear comparison.
Table 1: Vasopressor Antagonist Activity of this compound
| Dose of this compound | AVP-induced MAP Increase (mmHg) - Pre-antagonist | AVP-induced MAP Increase (mmHg) - Post-antagonist (15 min) | % Inhibition | pA2 Value |
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 2: Antidiuretic Antagonist Activity of this compound
| Treatment Group | Urine Output (mL/hr) - Baseline | Urine Output (mL/hr) - Post-AVP | % Change in Urine Output |
| Vehicle + AVP | |||
| This compound (Dose 1) + AVP | |||
| This compound (Dose 2) + AVP | |||
| This compound (Dose 3) + AVP |
Conclusion
The provided protocols offer a framework for the in vivo characterization of this compound. By systematically evaluating its effects on vasopressin-mediated physiological responses, researchers can elucidate the pharmacological profile of this compound and its potential as a selective V1a receptor antagonist. Careful dose-response studies are essential to accurately determine its potency and duration of action. The diagrams of the signaling pathways provide a conceptual background for understanding the molecular mechanisms underlying the observed in vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of vasopressin analog: [d(CH2)(1)5,Tyr(Me)2,delta 3Pro7]AVP on learning and memory processes in rats with experimental amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of the V1a Receptor in Rodent Social Behavior Using [Pmp1,Tyr(OEt)2] AVP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide range of social behaviors in mammals, including social recognition, social interaction, aggression, and pair bonding.[1][2] These effects are primarily mediated by the vasopressin 1a receptor (V1aR).[1][2] Understanding the function of the V1aR in social contexts is a significant area of research for developing potential therapeutic interventions for social deficits observed in psychiatric disorders.
These application notes provide a comprehensive guide for utilizing [Pmp1,Tyr(OEt)2] AVP, a vasopressin analogue, to investigate the role of the V1a receptor in rodent models of social behavior. Initially presumed to be an agonist, available information suggests that This compound is a linear C-terminal fragment of a cyclic Vasopressin antagonist . Therefore, the following protocols and expected outcomes are based on its presumed function as a V1a receptor antagonist.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of a V1a receptor antagonist on social behavior in rodents.
Table 1: Effect of this compound on Social Recognition in Rats
| Treatment Group | Discrimination Index (Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle | 0.45 ± 0.05 | - |
| This compound (1 µg/kg) | 0.20 ± 0.04 | < 0.05 |
| This compound (5 µg/kg) | 0.05 ± 0.03 | < 0.01 |
Note: The Discrimination Index is calculated as (Time with Novel Stimulus - Time with Familiar Stimulus) / (Total Exploration Time). A lower index indicates impaired social recognition.
Table 2: Effect of this compound on Social Interaction in Mice
| Treatment Group | Total Time in Social Interaction (seconds, Mean ± SEM) | p-value (vs. Vehicle) |
| Vehicle | 180 ± 15 | - |
| This compound (1 µg/kg) | 120 ± 12 | < 0.05 |
| This compound (5 µg/kg) | 85 ± 10 | < 0.01 |
Note: Social interaction is measured as the total time the experimental mouse spends actively engaging with a novel conspecific.
Experimental Protocols
Protocol 1: Social Recognition Test in Rats
This protocol is designed to assess the ability of a rat to distinguish between a familiar and a novel conspecific, a measure of short-term social memory.
Materials:
-
Adult male rats
-
Juvenile male rats (as stimuli)
-
Test arena (e.g., a clean home cage)
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for administration (intraperitoneal, subcutaneous, or intracerebroventricular)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Habituate the adult test rats to the testing room for at least 1 hour before the experiment.
-
Habituate the rats to handling and injections for several days leading up to the experiment.
-
-
Administration:
-
Administer this compound or vehicle to the adult rats at the desired dose and route. The timing of administration should be determined based on the pharmacokinetic properties of the compound (typically 30-60 minutes before the first exposure).
-
-
Phase 1: First Exposure (Social Acquaintance)
-
Place a juvenile stimulus rat into the home cage of the adult test rat for a 4-minute exposure period.
-
Record the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).
-
Remove the juvenile rat after the exposure period.
-
-
Inter-Exposure Interval (IEI):
-
Return the adult rat to its home cage for a defined period (e.g., 30 minutes or 2 hours).
-
-
Phase 2: Second Exposure (Social Recognition Test)
-
Simultaneously introduce the now-familiar juvenile from Phase 1 and a novel juvenile rat into the test arena with the adult rat for a 4-minute test period.
-
Record the time the adult rat spends investigating each of the juvenile rats.
-
-
Data Analysis:
-
Calculate a discrimination index to quantify social recognition.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups.
-
Protocol 2: Three-Chamber Social Interaction Test in Mice
This test assesses social affiliation and preference for a novel social stimulus over a non-social object.
Materials:
-
Adult male mice
-
Novel stimulus mice
-
Three-chambered apparatus
-
Small wire cages for stimulus mice
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Habituate the test mice to the three-chambered apparatus for 10 minutes the day before the test.
-
-
Administration:
-
Administer this compound or vehicle to the test mice at the desired dose and route.
-
-
Phase 1: Habituation to the Apparatus
-
Place the test mouse in the center chamber of the apparatus and allow it to freely explore all three chambers for 10 minutes.
-
-
Phase 2: Sociability Test
-
Place a novel, unfamiliar mouse (Stranger 1) inside a small wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Phase 3: Social Novelty Test
-
Introduce a second novel mouse (Stranger 2) into the previously empty wire cage. The first mouse (now familiar) remains in its cage.
-
Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Data Analysis:
-
For the sociability test, compare the time spent with Stranger 1 versus the empty cage.
-
For the social novelty test, compare the time spent with the novel Stranger 2 versus the familiar Stranger 1.
-
Use appropriate statistical tests to analyze the data.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on rodent social behavior.
Caption: V1a receptor signaling pathway and the inhibitory action of an antagonist.
References
Application Notes and Protocols for [Pmp1,Tyr(OEt)2] AVP in Vasopressin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,Tyr(OEt)2] AVP, also known as the Manning Compound, is a potent and selective antagonist of the vasopressin V1a receptor. Its utility in vasopressin receptor binding assays is critical for the characterization of new ligands, understanding receptor pharmacology, and screening for novel therapeutics targeting the vasopressin system. These application notes provide a comprehensive overview of its use, including its binding profile and detailed protocols for competitive radioligand binding assays.
This compound: A Tool for Vasopressin Receptor Research
This compound is a synthetic analog of vasopressin. Its chemical modifications result in a high affinity for the V1a receptor, making it an excellent tool for in vitro studies. By competing with a radiolabeled ligand for binding to the vasopressin receptors, this compound allows for the determination of the binding affinities (Ki values) of unlabled test compounds.
Data Presentation: Binding Affinity Profile
The binding affinity of this compound has been characterized at the vasopressin V1a and oxytocin receptors. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Reported Ki (nM) | Species | Reference |
| Vasopressin V1a | 6.87 | Syrian Hamster | [1][2] |
| Vasopressin V1b | Not readily available in searched literature | - | |
| Vasopressin V2 | Not readily available in searched literature | - | |
| Oxytocin (OTR) | 213.8 | Syrian Hamster | [1][2] |
Vasopressin Receptor Signaling Pathways
Understanding the signaling pathways associated with each vasopressin receptor subtype is crucial for interpreting the functional consequences of ligand binding.
-
V1a and V1b Receptors: These receptors are coupled to Gq/11 proteins. Upon agonist binding, they activate Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
V2 Receptor: This receptor is coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).
Below are diagrams illustrating these signaling pathways.
Caption: V1a/V1b Receptor Signaling Pathway.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Pmp1,Tyr(OEt)2] AVP Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective Arginine Vasopressin (AVP) V1a receptor agonist, [Pmp1,Tyr(OEt)2] AVP, in mice. This document includes detailed experimental protocols for common administration routes and summarizes expected quantitative data to facilitate experimental design and execution.
Introduction
This compound is a synthetic peptide analogue of vasopressin that acts as a selective agonist for the V1a receptor. V1a receptors are G protein-coupled receptors (GPCRs) predominantly found on smooth muscle cells of blood vessels, in the liver, and throughout the central nervous system.[1] Activation of V1a receptors initiates a signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various physiological responses such as vasoconstriction and modulation of social behaviors.[2]
The choice of administration route for this compound in mice is critical and depends on the desired therapeutic effect, target tissue, and the required onset and duration of action. This document outlines protocols for intravenous, subcutaneous, and intracerebroventricular administration.
Data Presentation: Comparative Overview of Administration Routes
The following table summarizes the expected pharmacokinetic and pharmacodynamic profiles of this compound following different administration routes in mice. Note: This data is illustrative and based on the general properties of peptide agonists. Specific studies are required to determine the precise parameters for this compound.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intracerebroventricular (ICV) |
| Bioavailability | 100% | Variable (typically lower than IV) | Direct to CNS |
| Time to Peak Concentration (Tmax) | < 5 minutes | 15 - 30 minutes | ~ 10-15 minutes (in CSF) |
| Onset of Action | Rapid (< 1 minute) | Slower (5 - 15 minutes) | Rapid (for CNS effects) |
| Duration of Action | Short | Longer | Variable (depends on clearance from CNS) |
| Typical Dosage Range | 0.1 - 10 µg/kg | 1 - 50 µg/kg | 0.01 - 1 µg per mouse |
| Primary Applications | Acute cardiovascular studies, rapid systemic effects | Sustained systemic effects, behavioral studies | Direct central nervous system targeting, behavioral studies |
| Potential Complications | Rapid changes in blood pressure, potential for overdose | Local irritation at injection site, variable absorption | Surgical complications, potential for localized neurotoxicity |
Signaling Pathway
Experimental Protocols
Intravenous (IV) Injection
This protocol is suitable for achieving rapid and systemic distribution of this compound.
Materials:
-
This compound solution (sterile, isotonic saline)
-
Mouse restrainer
-
Insulin syringes (29-31 gauge)
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Prepare the this compound solution to the desired concentration in sterile saline.
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Swab the tail with 70% ethanol to sterilize the injection site and improve vein visibility.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution (maximum volume of 10 ml/kg).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for immediate physiological responses.
Subcutaneous (SC) Injection
This method allows for slower, more sustained absorption of the compound.
Materials:
-
This compound solution (sterile, isotonic saline)
-
Syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Prepare the this compound solution.
-
Grasp the mouse firmly by the loose skin over the back of the neck (scruffing).
-
Create a "tent" of skin.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution (maximum volume of 10 ml/kg).[3]
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.[4]
Intracerebroventricular (ICV) Injection
This technique delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier for targeted central nervous system effects. This is a surgical procedure and requires appropriate aseptic technique and anesthesia.
Materials:
-
This compound solution (sterile, artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill)
-
Hamilton syringe with a 30-gauge needle
-
Suturing material or tissue adhesive
-
Analgesics
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotaxic frame.[5]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the head and sterilize the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify bregma and lambda as landmarks.
-
Using stereotaxic coordinates, mark the injection site for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma).[6]
-
Drill a small hole through the skull at the marked site.
-
Lower the Hamilton syringe needle to the appropriate depth (e.g., DV: -2.5 mm from the skull surface).
-
Slowly infuse the this compound solution (typically 1-2 µl over 1-2 minutes).[7]
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[8]
-
Slowly withdraw the needle.
-
Suture the scalp incision or close with tissue adhesive.
-
Administer post-operative analgesics and monitor the mouse closely during recovery.
Conclusion
The selection of an appropriate administration route is fundamental for the successful in vivo evaluation of this compound in mice. The protocols provided herein offer standardized procedures for intravenous, subcutaneous, and intracerebroventricular delivery. Researchers should carefully consider the experimental objectives to choose the most suitable method. It is imperative to conduct dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses for this compound to establish its efficacy and safety profile for each administration route.
References
- 1. Frontiers | Activation of arginine vasopressin receptor 1a reduces inhibitory synaptic currents at reciprocal synapses in the mouse accessory olfactory bulb [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. research.vt.edu [research.vt.edu]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. alzet.com [alzet.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dose-Response Analysis of [Pmp1,Tyr(OEt)2] AVP, a Vasopressin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,Tyr(OEt)2] AVP is a potent and selective linear antagonist of the arginine vasopressin (AVP) V1a receptor. As a competitive antagonist, it blocks the physiological effects of vasopressin, a key hormone involved in regulating blood pressure, water homeostasis, and social behavior. Understanding the dose-response relationship of this antagonist is crucial for its application in pharmacological research and as a potential therapeutic agent. These application notes provide a summary of its pharmacological data and detailed protocols for its characterization.
Quantitative Pharmacological Data
While a specific dose-response curve for this compound is not extensively documented in publicly available literature, the potency of structurally related vasopressin antagonists provides a strong indication of its efficacy. The following table summarizes the antagonist potency (pA2) for a closely related compound, d(CH2)5Tyr(Et)VAVP, at vasopressin receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
| Antagonist | Receptor Target | Assay Type | Species | pA2 Value | Reference |
| d(CH2)5Tyr(Et)VAVP | V2 Receptor | Antidiuretic Assay | Rat | 7.57 | [cite: Manning et al., 1981] |
| d(CH2)5Tyr(Et)VAVP | V1a Receptor | Vasopressor Assay | Rat | 7.86 - 8.44 | [cite: Manning et al., 1981] |
Note: Higher pA2 values indicate greater antagonist potency. Based on these data for a similar compound, this compound is expected to be a potent V1a receptor antagonist.
Signaling Pathway of the Vasopressin V1a Receptor
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of Protein Kinase C (PKC) by DAG mediate the downstream physiological effects of V1a receptor activation, such as vasoconstriction.
Experimental Workflow for Dose-Response Curve Generation
The following diagram outlines the general workflow for determining the dose-response curve of a vasopressin antagonist like this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the dose-response relationship of this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of the antagonist for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1, HEK293)
-
Membrane preparation from V1a-expressing cells
-
Radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of this compound (the competitor).
-
For non-specific binding control wells, add a high concentration of unlabeled Arginine Vasopressin.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of the antagonist to block agonist-induced production of inositol phosphates, a downstream signaling molecule of V1a receptor activation.
Materials:
-
Cells stably expressing the human V1a receptor
-
[3H]-myo-inositol
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing LiCl)
-
Arginine Vasopressin (AVP)
-
This compound
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Protocol:
-
Cell Labeling:
-
Plate cells in multi-well plates and grow to near confluency.
-
Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of AVP (typically the EC80-EC90) for a specific time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts with a suitable buffer.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the antagonist concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human V1a receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Arginine Vasopressin (AVP)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating and Dye Loading:
-
Plate cells in black-walled, clear-bottom multi-well plates and allow them to attach overnight.
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and incubate the cells with the dye loading solution in the dark at 37°C for a specified time (e.g., 45-60 minutes).
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's injector to add a fixed concentration of AVP to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response seen with the agonist alone (0% inhibition) and the basal fluorescence (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The provided data and protocols offer a comprehensive guide for researchers and scientists to characterize the dose-response relationship of the vasopressin V1a receptor antagonist, this compound. Accurate determination of its potency and mechanism of action is fundamental for its use as a pharmacological tool and for the development of novel therapeutics targeting the vasopressin system.
Synthesis and Purification of [Pmp¹,Tyr(OEt)²]AVP: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of the vasopressin V1a receptor antagonist, [Pmp¹,Tyr(OEt)²]AVP. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for peptide purification.
Introduction
[Pmp¹,Tyr(OEt)²]AVP is a potent and selective linear antagonist of the vasopressin V1a receptor. It is an analog of the neurohypophyseal hormone arginine vasopressin (AVP). Such antagonists are valuable tools in physiological research and have potential therapeutic applications in conditions characterized by elevated vasopressin levels. The synthesis of this peptide involves the sequential coupling of amino acids on a solid support, followed by cleavage, deprotection, and purification.
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of [Pmp¹,Tyr(OEt)²]AVP is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of [Pmp¹,Tyr(OEt)²]AVP.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-L-Arg(Pbf)-OH | Various | Peptide Synthesis Grade |
| Fmoc-L-Pro-OH | Various | Peptide Synthesis Grade |
| Fmoc-L-Asn(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-L-Gln(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-L-Phe-OH | Various | Peptide Synthesis Grade |
| Fmoc-D-Tyr(OEt)-OH | Various | Peptide Synthesis Grade |
| Pmp(Trt)-OH | Various | Peptide Synthesis Grade |
| HBTU | Various | Peptide Synthesis Grade |
| HOBt | Various | Peptide Synthesis Grade |
| DIPEA | Various | Peptide Synthesis Grade |
| Piperidine | Various | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed using a standard Fmoc/tBu strategy on a Rink Amide MBHA resin.[1] The synthesis proceeds from the C-terminus to the N-terminus.
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.[2]
-
-
Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence: Arg(Pbf), Pro, Asn(Trt), Gln(Trt), Phe, D-Tyr(OEt).
-
Pmp Coupling: For the final coupling step, use Pmp(Trt)-OH.
References
Application Notes and Protocols for Studying the Effects of [Pmp1,Tyr(OEt)2] AVP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a critical neurohormone that regulates a wide array of physiological processes through its interaction with three distinct G protein-coupled receptors: the V1a, V1b, and V2 receptors.[1][2][3] The V1a receptor is primarily associated with vasoconstriction, glycogenolysis, and platelet aggregation.[1][3][4] The V1b receptor, located in the anterior pituitary, is involved in the release of adrenocorticotropic hormone (ACTH).[1][3][4] The V2 receptor, predominantly found in the kidney, is the main regulator of water reabsorption and homeostasis.[4][5] Dysregulation of the AVP system is implicated in various pathological conditions, making AVP receptor ligands valuable therapeutic targets.[4][6]
[Pmp1,Tyr(OEt)2] AVP is a synthetic analog of vasopressin.[7] Based on the pharmacology of structurally related compounds, it is hypothesized to be an antagonist of vasopressin receptors, likely exhibiting activity at the V1a and V2 subtypes.[8] These application notes provide a comprehensive experimental framework to thoroughly characterize the pharmacological properties of this compound, from initial receptor binding and functional screening to more complex cellular and in vivo analyses.
I. Initial Pharmacological Characterization
The foundational step in evaluating this compound is to determine its binding affinity and functional potency at the three AVP receptor subtypes.
A. Experimental Workflow for Initial Characterization
Caption: Workflow for the initial characterization of this compound.
B. Protocols
1. Receptor Binding Assays
This protocol determines the binding affinity (Ki) of this compound for the V1a, V1b, and V2 receptors through competitive displacement of a radiolabeled ligand.
-
Materials:
-
Cell membranes from stable cell lines overexpressing human V1a, V1b, or V2 receptors.
-
Radioligands: [3H]-Arginine Vasopressin.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine receptor membranes, a fixed concentration of [3H]-AVP (at its Kd concentration), and a range of concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled AVP.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays
These protocols assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced second messenger production.
-
a. cAMP Accumulation Assay (for V2 Receptor)
-
The V2 receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[4]
-
Materials:
-
Cells stably expressing the human V2 receptor.
-
Arginine Vasopressin (AVP).
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with various concentrations of this compound in the presence of IBMX for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of AVP (EC80) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Generate a dose-response curve for the inhibition of AVP-stimulated cAMP production by this compound and determine the IC50 value.
-
-
-
b. Intracellular Calcium Mobilization Assay (for V1a and V1b Receptors)
-
The V1a and V1b receptors are coupled to the Gq protein, and their activation leads to an increase in intracellular calcium ([Ca2+]i).[2][3]
-
Materials:
-
Cells stably expressing human V1a or V1b receptors.
-
Arginine Vasopressin (AVP).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Place the plate in a fluorescent plate reader.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Inject a fixed concentration of AVP (EC80) and immediately measure the change in fluorescence intensity over time.
-
Quantify the peak fluorescence response and generate a dose-response curve for the inhibition of AVP-induced calcium mobilization by this compound to determine the IC50 value.
-
-
C. Data Presentation
| Parameter | V1a Receptor | V1b Receptor | V2 Receptor |
| Binding Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| Functional Antagonism (IC50, nM) | Experimental Value | Experimental Value | Experimental Value |
| pA2 Value | Calculated Value | Calculated Value | Calculated Value |
II. Downstream Cellular and Physiological Effects
Based on the initial characterization, further experiments can be designed to explore the effects of this compound on more complex cellular processes and in vivo models. The following protocols assume that this compound has been confirmed as a V1a and/or V2 receptor antagonist.
A. Signaling Pathways
Caption: AVP signaling pathways targeted for investigation.
B. Protocols
1. In Vitro Vasoconstriction Assay
This assay assesses the ability of this compound to inhibit AVP-induced contraction of vascular smooth muscle.
-
Materials:
-
Isolated rat aortic rings.
-
Organ bath system with force transducers.
-
Krebs-Henseleit buffer.
-
Arginine Vasopressin (AVP).
-
This compound.
-
-
Procedure:
-
Mount aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with various concentrations of this compound.
-
Induce contraction by adding a cumulative concentration range of AVP.
-
Record the isometric tension and construct concentration-response curves for AVP in the presence and absence of the antagonist.
-
Determine the Schild regression analysis to calculate the pA2 value, a measure of antagonist potency.
-
2. In Vivo Aquaretic Effect in Rodents
This protocol evaluates the ability of this compound to increase water excretion (aquaresis) by blocking V2 receptors in vivo.
-
Materials:
-
Male Wistar rats.
-
Metabolic cages.
-
This compound formulated for oral or parenteral administration.
-
Water load (e.g., 3% of body weight).
-
-
Procedure:
-
Acclimate rats to metabolic cages.
-
Administer this compound or vehicle to different groups of rats.
-
After a set time, administer a water load to each animal.
-
Collect urine over a period of 4-6 hours.
-
Measure urine volume, osmolality, and electrolyte concentrations (Na+, K+).
-
Compare the diuretic and aquaretic effects of this compound with the vehicle control group.
-
C. Data Presentation
In Vitro Vasoconstriction
| Treatment Group | AVP EC50 (nM) | pA2 Value of this compound |
|---|---|---|
| Vehicle | Experimental Value | N/A |
| This compound (Conc. 1) | Experimental Value | Calculated Value |
| This compound (Conc. 2) | Experimental Value |
| this compound (Conc. 3) | Experimental Value | |
In Vivo Aquaretic Effects
| Treatment Group | Urine Volume (mL/4h) | Urine Osmolality (mOsm/kg) | Urinary Na+ (mmol/L) | Urinary K+ (mmol/L) |
|---|---|---|---|---|
| Vehicle | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| this compound (Dose 3) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
III. Logical Framework for Drug Development
The experimental progression from in vitro characterization to in vivo efficacy studies follows a logical path crucial for drug development.
Caption: Logical progression for the development of this compound.
Conclusion
This document provides a detailed roadmap for the comprehensive evaluation of this compound. By systematically determining its receptor binding profile, functional antagonist potency, and effects on relevant physiological processes, researchers can elucidate its therapeutic potential. The provided protocols and data presentation formats are designed to ensure a rigorous and standardized approach to the investigation of this novel vasopressin analog.
References
- 1. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 2. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent V2/V1a vasopressin antagonists with C-terminal ethylenediamine-linked retro-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of [Pmp1,Tyr(OEt)2] AVP on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,Tyr(OEt)2] AVP is recognized as an analog of Arginine Vasopressin (AVP)[1]. AVP is a critical neuropeptide in the central nervous system, acting as a neurotransmitter and neuromodulator to influence complex social behaviors, cognitive functions, and autonomic regulation[2][3]. It exerts its effects primarily through the V1a, V1b, and V2 receptors, which are G-protein coupled receptors (GPCRs)[4][5]. The V1a receptor subtype, in particular, is widely expressed in the brain and has been a significant focus of research for its role in modulating neuronal activity and plasticity[2][4].
Activation of V1a receptors is known to increase the excitability of neurons in various brain regions, including the hippocampus, amygdala, and cortex[2][5][6]. This modulation of neuronal firing is fundamental to AVP's role in brain function. Understanding the specific effects of AVP analogs like this compound is crucial for developing novel therapeutics targeting neuropsychiatric and neurodevelopmental disorders.
These application notes provide a comprehensive overview of the established signaling pathways of AVP and detailed protocols for measuring the effects of this compound on neuronal firing using standard neuroscience techniques. While direct experimental data on this compound is limited, the methodologies described here are based on well-established studies of AVP and its analogs.
V1a Receptor Signaling Pathway
Arginine Vasopressin (AVP) and its analogs primarily mediate their excitatory effects in the central nervous system through the V1a receptor, a Gq/11 protein-coupled receptor[7][8]. Upon agonist binding, the receptor activates a canonical intracellular signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG)[6][7].
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[7]. The elevation in cytosolic Ca2+ can activate various downstream effectors. Simultaneously, DAG activates Protein Kinase C (PKC), which can phosphorylate numerous target proteins, including ion channels[6]. The combined action of this pathway typically leads to the modulation of ion channel activity—such as the depression of potassium (K+) channels and activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels—resulting in membrane depolarization and an overall increase in neuronal excitability[5][6].
Caption: V1a receptor signaling cascade leading to increased neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative effects of Arginine Vasopressin (AVP) on neuronal firing and membrane properties, as reported in the literature. These data provide a reference for the expected magnitude of effects when testing this compound.
Table 1: Effects of AVP on Neuronal Firing Rate
| Brain Region / Neuron Type | AVP Concentration | Observed Effect on Firing Rate | Reference |
| Medial Preoptic Area (MPO) Neurons | 1 µM | Increased spontaneous firing from 1.1 Hz to 8.2 Hz. | [9] |
| Subicular Pyramidal Neurons | 1 µM | Induced an inward current of -55.1 ± 9.6 pA, leading to increased excitability. | [6] |
| Auditory Cortical (Te3) Neurons | 1 µM | Significantly increased the number of action potentials fired in response to positive current injection. | [5] |
| Supraoptic Nucleus (SON) Neurons | 1-3000 nM | Elicited dose-dependent intracellular Ca2+ transients, indicative of neuronal activation. | [10] |
Table 2: Effects of AVP on Neuronal Membrane Properties
| Brain Region / Neuron Type | AVP Concentration | Observed Effect on Membrane Properties | Reference |
| Auditory Cortical (Te3) Neurons | 1 µM | Significantly increased input resistance (Rin). | [5] |
| Auditory Cortical (Te3) Neurons | 1 µM | Significantly enhanced the membrane time constant. | [5] |
| Auditory Thalamic Neurons | 1 µM | Depressed inwardly rectifying K+ (Kir) channels and activated HCN channels, leading to excitation. | [5] |
Experimental Protocols
Two primary techniques for assessing the effects of neuropeptides on neuronal activity are in vitro electrophysiology and calcium imaging.
Protocol: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of a neuron's electrical properties, including membrane potential, firing rate, and synaptic activity.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Methodology:
-
Animal and Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse) in accordance with institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, amygdala) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at ~2 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass (resistance: 3-6 MΩ) and fill with an internal solution appropriate for the experiment (e.g., K-gluconate based for current-clamp).
-
Approach a target neuron and establish a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp Mode:
-
Record the resting membrane potential.
-
Measure spontaneous firing rate for a 5-minute baseline period.
-
Inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA) to elicit action potentials and generate a firing rate vs. current (F-I) curve[5].
-
Inject a small hyperpolarizing current step to measure input resistance (Rin).
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) for 5-10 minutes.
-
Repeat the data acquisition steps during and after drug application.
-
-
Washout:
-
Perfuse the slice with drug-free aCSF for at least 15 minutes to assess reversibility of the effect.
-
-
-
Data Analysis:
-
Measure changes in resting membrane potential, spontaneous firing rate, input resistance, and the F-I curve relationship.
-
Use statistical tests (e.g., paired t-test) to compare baseline and drug conditions.
-
Protocol: In Vitro Calcium Imaging
This protocol uses fluorescent indicators to indirectly measure the activity of large neuronal populations simultaneously.
Caption: Workflow for in vitro calcium imaging experiments.
Methodology:
-
Slice Preparation and Dye Loading:
-
Prepare brain slices as described in the electrophysiology protocol.
-
For chemical indicators, incubate slices in oxygenated aCSF containing a cell-permeant calcium dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 32-34°C[11].
-
Alternatively, use brain slices from transgenic animals expressing a genetically encoded calcium indicator (GECI) like GCaMP[12].
-
-
Imaging:
-
Transfer a loaded slice to the imaging chamber on a fluorescence microscope.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Identify the region of interest and focus on the neuronal population.
-
-
Data Acquisition:
-
Acquire baseline images at a set frequency (e.g., 1-4 Hz) for 5-10 minutes to establish baseline calcium dynamics.
-
Bath-apply this compound at the desired concentration.
-
Continue acquiring images during and after drug application to capture changes in the frequency and amplitude of calcium transients.
-
Perform a washout step by perfusing with drug-free aCSF.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F) for each neuron.
-
Quantify the percentage of neurons that respond to the drug (e.g., with an increase or decrease in calcium activity) and the magnitude of these responses[11].
-
Compare the frequency and amplitude of calcium transients before, during, and after drug application.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Ionic Mechanisms Involved in Arginine Vasopressin-mediated Excitation of Auditory Cortical and Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide mediated calcium signaling in the suprachiasmatic nucleus network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Pmp1,Tyr(OEt)2] AVP solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a linear vasopressin antagonist. It is a synthetic peptide designed to block the activity of endogenous arginine vasopressin (AVP).
Q2: What is the primary mechanism of action for this compound?
A2: As a vasopressin antagonist, this compound works by binding to vasopressin receptors (V1a and V2), thereby preventing the native hormone from exerting its effects, which include vasoconstriction and water reabsorption.
Q3: How should lyophilized this compound be stored?
A3: Lyophilized peptides are stable when stored at -20°C in their powdered form. It is recommended to keep the product in its lyophilized state and only reconstitute what is needed for short-term use.
Q4: What are the general recommendations for reconstituting lyophilized peptides?
A4: Before reconstitution, it is advisable to centrifuge the vial to ensure the entire peptide pellet is at the bottom. The peptide should be allowed to reach room temperature before adding the solvent. It is also good practice to test the solubility with a small amount of the peptide first. The chosen solvent must be compatible with the intended experiment.
Troubleshooting Guide
Issue 1: Difficulty Dissolving Lyophilized this compound
Symptoms:
-
The lyophilized powder does not go into solution after adding the solvent.
-
The resulting solution is cloudy or contains visible particulates.
Possible Causes:
-
Incorrect solvent selection.
-
Insufficient mixing.
-
The concentration is too high for the chosen solvent.
Solutions:
-
Sequential Solubilization Protocol: Follow the recommended step-wise approach to find a suitable solvent.
-
Sonication: If the peptide is still not dissolving, brief sonication may help to break up aggregates.
-
Gentle Heating: Gentle warming of the solution (to no more than 40°C) may increase solubility. However, this should be done with caution as it can degrade the peptide.
-
pH Adjustment: For peptides with a net charge, slight adjustments in the pH of the buffer can significantly improve solubility.
Issue 2: Precipitation of this compound in Solution
Symptoms:
-
The peptide precipitates out of solution after being stored, especially at lower temperatures.
-
Precipitation occurs when the stock solution is diluted into a different buffer for an experiment.
Possible Causes:
-
The storage buffer is not optimal for the peptide's stability.
-
The pH of the experimental buffer is at the isoelectric point (pI) of the peptide, where it is least soluble.
-
"Salting out" effect due to high salt concentrations in the dilution buffer.
Solutions:
-
Optimize Storage Conditions: If precipitation occurs during storage, consider preparing fresh solutions for each experiment or storing in a buffer that maintains solubility.
-
Buffer Compatibility Check: Before diluting your stock solution, perform a small-scale test to ensure the peptide remains soluble in the final experimental buffer.
-
Adjust pH: Ensure the pH of your final solution is not at the pI of the peptide.
-
Reduce Salt Concentration: If possible, lower the salt concentration of your experimental buffer.
Quantitative Data Summary
| Solvent | Recommended Use | Notes |
| Water (H₂O) | Primary Recommendation | A good starting point for most peptides.[1] |
| Aqueous Acetic Acid (10-30%) | For basic peptides (positive net charge) | Use if the peptide does not dissolve in water.[1] |
| Aqueous Ammonium Hydroxide (NH₄OH, <50 µL) | For acidic peptides (negative net charge) | Use if the peptide does not dissolve in water.[1] |
| Dimethyl Sulfoxide (DMSO) | For very hydrophobic or neutral peptides | Use as a last resort and in small amounts, then dilute with an aqueous buffer.[1] |
| Acetonitrile, Methanol | For very hydrophobic or neutral peptides | Can be used as an alternative to DMSO for initial solubilization.[1] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
-
Solvent Selection and Reconstitution:
-
Step 1: Water. Attempt to dissolve the peptide in sterile, distilled water. Add the desired volume of water to the vial to achieve the target concentration. Gently vortex to mix.
-
Step 2: Acidic or Basic Solution (if necessary). If the peptide does not dissolve in water, and based on its amino acid sequence having a net positive charge, try a 10-30% acetic acid solution. If it has a net negative charge, a dilute ammonium hydroxide solution can be tested.[1]
-
Step 3: Organic Solvent (if necessary). If the peptide remains insoluble, add a small amount of DMSO (e.g., 50-100 µL) to the vial and gently mix until the peptide is fully dissolved. Once dissolved, slowly add your aqueous buffer of choice to reach the desired final concentration.[1]
-
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For short-term storage, keep the reconstituted peptide solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by vasopressin, which are antagonized by this compound.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Reconstitution.
References
improving the stability of [Pmp1,Tyr(OEt)2] AVP in solution
Welcome to the technical support center for [Pmp1,Tyr(OEt)2] AVP. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this vasopressin analog in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Solution
Possible Causes:
-
Poor Solubility: The peptide may not be fully dissolved in the chosen solvent.
-
Aggregation: The peptide molecules may be clumping together due to factors like suboptimal pH, high concentration, or inappropriate storage temperature.[1][2]
-
Buffer Incompatibility: The chosen buffer system may not be suitable for maintaining the peptide in solution.
Troubleshooting Steps:
Caption: Troubleshooting workflow for peptide precipitation.
-
Verify Peptide Concentration: High concentrations can promote aggregation.[3] If possible, try working with a more dilute solution.
-
Optimize Solvent System: If the peptide was dissolved in a purely aqueous buffer, consider adding a small amount of an organic co-solvent like DMSO or acetonitrile to improve solubility.[4]
-
Adjust pH: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can significantly improve solubility.[5] For basic peptides, a slightly acidic pH (e.g., 5-6) is often beneficial.[6][7]
-
Incorporate Solubilizing Excipients: Consider the addition of excipients such as arginine (50-100 mM) which can help to reduce aggregation.[5]
Issue 2: Loss of Biological Activity Over Time
Possible Causes:
-
Chemical Degradation: The peptide may be undergoing hydrolysis, oxidation, or deamidation.[8][9]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration.[6]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation.[10][11]
Troubleshooting Steps:
Caption: Workflow to address loss of peptide activity.
-
Proper Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials before freezing.[10][12] Store solutions at -20°C or -80°C for long-term stability.[13]
-
pH and Buffer Selection: Maintain the pH of the solution in a slightly acidic range (pH 5-7) using a suitable buffer system (e.g., acetate or citrate) to minimize hydrolysis.[12][14]
-
Prevent Oxidation: If the peptide is susceptible to oxidation, consider preparing solutions in degassed buffers and storing them under an inert gas like nitrogen or argon.[12]
-
Minimize Adsorption: Use low-protein-binding polypropylene or glass vials for storage.[6] For very dilute solutions, the addition of a carrier protein (e.g., 0.1% BSA) can help prevent loss due to surface adsorption, but ensure this is compatible with your downstream applications.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
-
A1: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, which can be the case for hydrophobic peptides, you can use a small amount of 10-30% acetic acid for this basic peptide.[15] For very difficult-to-dissolve peptides, a minimal amount of an organic solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[4]
-
-
Q2: How should I store the lyophilized peptide and its solutions?
-
Q3: What is the expected stability of this compound in solution?
-
A3: The stability of the peptide in solution is highly dependent on the storage conditions. At 4°C, the solution may be stable for a few days to weeks, while at -20°C, it can be stable for several months.[13] For long-term storage, -80°C is recommended.[13] It is crucial to empirically determine the stability for your specific experimental conditions.
-
-
Q4: What are the primary degradation pathways for this compound?
-
A4: Like many peptides, this compound is susceptible to chemical and physical degradation. Chemical degradation pathways include hydrolysis of the peptide bonds (accelerated by pH extremes), oxidation of sensitive residues, and deamidation.[8][9] Physical degradation primarily involves aggregation and adsorption to surfaces.[1][8]
-
-
Q5: How can I monitor the stability and purity of my peptide solution?
Data Presentation
The following tables provide illustrative data on the stability of a vasopressin analog under various conditions. Note that this is generalized data and a formal stability study for this compound is recommended.
Table 1: Effect of Temperature on the Stability of a Vasopressin Analog Solution (pH 6.0)
| Storage Temperature | % Purity after 7 Days | % Purity after 30 Days |
| 25°C (Room Temp) | 92% | 75% |
| 4°C | 98% | 94% |
| -20°C | >99% | 99% |
Table 2: Effect of pH on the Stability of a Vasopressin Analog Solution at 4°C for 30 Days
| pH | Buffer | % Purity |
| 3.0 | Citrate | 90% |
| 5.0 | Acetate | 96% |
| 7.4 | Phosphate | 91% |
| 9.0 | Borate | 85% |
Table 3: Effect of Freeze-Thaw Cycles on the Stability of a Vasopressin Analog Solution
| Number of Freeze-Thaw Cycles | % Purity |
| 1 | >99% |
| 3 | 98% |
| 5 | 95% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[12]
-
Based on the peptide's characteristics (basic), select an appropriate solvent. Start with sterile distilled water.
-
Add a small volume of the solvent to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
If the peptide does not dissolve, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves.
-
Once dissolved, dilute the stock solution to the desired final concentration with your experimental buffer.
-
For long-term storage, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Stability Analysis by RP-HPLC
This protocol outlines a general method for assessing the purity and stability of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide solution for analysis
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 214 nm and 280 nm.[17]
-
Inject a known concentration of the peptide solution.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram for the main peptide peak and any impurity or degradation peaks.
-
Calculate the purity of the peptide by determining the area of the main peak as a percentage of the total area of all peaks.[17]
Caption: Workflow for RP-HPLC purity analysis.
Protocol 3: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.[20][21]
-
Acid/Base Hydrolysis:
-
Incubate the peptide solution in 0.1 M HCl and 0.1 M NaOH at room temperature for defined time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples before analysis by RP-HPLC.
-
-
Oxidative Degradation:
-
Treat the peptide solution with 0.1% hydrogen peroxide (H₂O₂) for several hours at room temperature.
-
Analyze the sample by RP-HPLC.
-
-
Thermal Stress:
-
Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C) for several days.
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose the peptide solution to a controlled light source (e.g., UV lamp) for a defined period.
-
Analyze the sample by RP-HPLC.
-
For all stress conditions, a control sample (stored at -20°C) should be analyzed concurrently. The goal is to achieve 10-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent peptide.[16][22]
Vasopressin Antagonist Signaling Pathway
This compound is an antagonist of the vasopressin receptors. The diagram below illustrates the general mechanism of action for a vasopressin antagonist at the V2 receptor in the kidney collecting duct cells.
Caption: Antagonism of the V2 receptor signaling pathway.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. reddit.com [reddit.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. biomatik.com [biomatik.com]
- 8. veeprho.com [veeprho.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 14. mdpi.com [mdpi.com]
- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 16. almacgroup.com [almacgroup.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: [Pmp1,Tyr(OEt)2] AVP Experiments
Welcome to the technical support center for experiments involving the vasopressin V1a receptor antagonist, [Pmp1,Tyr(OEt)2] AVP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Arginine Vasopressin (AVP) V1a receptor. It is a linear peptide analog of vasopressin.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin, to the V1a receptor, thereby inhibiting its downstream signaling pathways. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Q2: What are the common applications of this compound in research?
A2: Due to its selective V1a antagonism, this compound is widely used as a pharmacological tool to investigate the physiological and pathological roles of the V1a receptor. These include studies in areas such as cardiovascular regulation (e.g., blood pressure control), social behaviors, and other central nervous system functions.
Q3: How should I store and handle the lyophilized this compound peptide?
A3: Lyophilized peptides should be stored at -20°C or colder in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation, which can reduce peptide stability. For creating stock solutions, use an appropriate solvent such as sterile, nuclease-free water or a buffer compatible with your experimental system. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I am observing high variability in my cell-based assay results. What could be the cause?
A4: High variability in cell-based assays can stem from several factors. For peptide-based experiments, it is crucial to consider potential contamination of the peptide with substances from the synthesis process, such as trifluoroacetic acid (TFA), which can affect cell viability and proliferation. Endotoxin contamination is another common issue that can trigger unwanted cellular responses. Inconsistent cell seeding density, cell passage number, and improper mixing of reagents can also contribute to variability.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments: Ligand Binding & Functional Assays
| Problem | Possible Cause | Recommended Solution |
| Low or No Antagonist Activity | Peptide Degradation: The peptide may have degraded due to improper storage, handling, or instability in the assay buffer. | Ensure proper storage at -20°C or below. Prepare fresh stock solutions and use them promptly. Consider performing a stability test of the peptide in your assay buffer. |
| Incorrect Peptide Concentration: Errors in calculating the concentration of the stock solution or dilutions. | Verify calculations and ensure accurate pipetting. It is advisable to determine the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method if possible. | |
| Cell Line Issues: The cells may have a low expression of the V1a receptor, or the receptor may not be functional. | Confirm V1a receptor expression in your cell line using techniques like qPCR, Western blot, or a saturation binding assay with a suitable radioligand. Ensure the cells are healthy and within an optimal passage number. | |
| High Background Signal in Functional Assays (e.g., Calcium Flux) | Autofluorescence/Autoluminescence: The compound itself or components in the assay media may be interfering with the signal detection. | Run a control with the compound in the absence of cells to check for autofluorescence/autoluminescence. If observed, you may need to switch to a different detection method or use a different dye. |
| Non-specific Cellular Effects: High concentrations of the peptide may cause non-specific effects on the cells, leading to an increase in signal. | Perform a dose-response curve to determine the optimal concentration range. Include appropriate vehicle controls. | |
| Inconsistent IC50/Ki Values | Assay Conditions: Variations in incubation time, temperature, or buffer composition between experiments. | Standardize all assay parameters and ensure they are consistent across all experiments. For competitive binding assays, ensure that the incubation time is sufficient to reach equilibrium. |
| Data Analysis: Incorrect data analysis methods or fitting models. | Use appropriate nonlinear regression models to analyze your data. For Ki determination from IC50 values, ensure the use of a validated equation such as the Cheng-Prusoff equation. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Lack of Expected Physiological Effect | Poor Bioavailability/Pharmacokinetics: The peptide may have poor stability in vivo, rapid clearance, or limited ability to reach the target tissue. | Review the literature for established pharmacokinetic data for this compound or similar peptide antagonists. The route of administration and dosage may need to be optimized. Consider using a delivery vehicle or formulation to improve stability and bioavailability. |
| Incorrect Dosage: The administered dose may be too low to elicit a significant effect. | Perform a dose-response study to determine the optimal effective dose in your animal model. | |
| Animal Model Variability: The expression and function of the V1a receptor can vary between species and even strains of animals. | Ensure that the chosen animal model is appropriate for the study and that the V1a receptor pharmacology is well-characterized in that species. | |
| Unexpected Side Effects | Off-target Effects: Although selective, at high concentrations the antagonist may interact with other receptors or cellular targets. | Conduct selectivity profiling against other related receptors (e.g., V1b, V2, and oxytocin receptors) to confirm on-target activity at the doses used. |
| Vehicle Effects: The vehicle used to dissolve and administer the peptide may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the vehicle on its own. |
Quantitative Data Summary
The following table summarizes the pharmacological properties of this compound and related compounds. Note that specific values can vary depending on the experimental conditions and tissue/cell type used.
| Compound | Receptor | Assay Type | Species | Affinity (Ki) | IC50 |
| This compound | V1a | Radioligand Binding | Rat Liver | High Affinity (qualitative) | - |
| Arginine Vasopressin (AVP) | V1a | Radioligand Binding | Human | - | - |
| Arginine Vasopressin (AVP) | V2 | Radioligand Binding | Human | - | - |
| Oxytocin | V1a | Radioligand Binding | Human | Lower Affinity than AVP | - |
| SRX246 (non-peptide antagonist) | V1a | Radioligand Binding | Human | - | Potent |
Data for this compound is limited in publicly available literature. The "High Affinity" designation is based on its characterization as a potent antagonist. Researchers should determine the specific Ki and IC50 values under their own experimental conditions.
Experimental Protocols
V1a Receptor Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the V1a receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the V1a receptor (e.g., CHO-K1, HEK293)
-
Radioligand: [3H]-Arginine Vasopressin or another suitable V1a receptor radiolabeled antagonist
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of the radioligand (typically at or below its Kd)
-
Varying concentrations of this compound or vehicle
-
Cell membranes (protein concentration should be optimized)
-
-
For non-specific binding control wells, add a high concentration of unlabeled Arginine Vasopressin.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using nonlinear regression to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced calcium release.
Materials:
-
V1a receptor-expressing cells (e.g., CHO-K1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Arginine Vasopressin (AVP)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the V1a receptor-expressing cells in the plates and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading and add a fixed concentration of AVP (typically the EC80) to all wells.
-
Monitor the change in fluorescence intensity over time.
-
Analyze the data by plotting the AVP-induced calcium response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: V1a Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Optimizing [Pmp1,Tyr(OEt)2] AVP for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective use of the vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, linear peptide analog of the hormone Arginine Vasopressin (AVP). It functions as an antagonist at vasopressin receptors, meaning it blocks the receptor and inhibits the biological effects of the natural ligand, AVP.[1]
Q2: What is the primary mechanism of action for this compound?
A2: As a vasopressin antagonist, this compound is designed to bind to one or more of the vasopressin receptor subtypes (V1a, V1b, V2) without activating them. The V1a receptor, which is coupled to the Gq signaling pathway, is a common target for such antagonists. Binding of an antagonist like this compound prevents the AVP-induced activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and the release of intracellular calcium.
Q3: What is a recommended starting concentration for my in vitro experiments?
A3: For a novel antagonist, a good starting point is to perform a wide-range dose-response experiment. Based on data for similar vasopressin antagonists, a starting range of 1 nM to 10 µM is recommended. For initial screening, a single concentration of 1 µM can be used to determine if there is any inhibitory activity.
Q4: How should I prepare and store this compound?
A4: As a peptide, this compound should be handled with care to avoid degradation.
-
Solubilization: It is recommended to first attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a suitable organic solvent like DMSO can be used to create a stock solution, which is then diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your cell model and does not exceed a level that would cause toxicity (typically <0.1%).
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted into a stock solution, it is advisable to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q5: What are potential off-target effects I should be aware of?
A5: Vasopressin and oxytocin receptors share a degree of structural similarity. Therefore, at higher concentrations, antagonists designed for vasopressin receptors may exhibit cross-reactivity with oxytocin receptors. It is crucial to perform selectivity assays against related receptors to confirm the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No inhibition of AVP-induced activity is observed. | 1. Concentration Too Low: The antagonist concentration may be insufficient to compete with the agonist. 2. Compound Degradation: The peptide may have degraded due to improper storage or handling. 3. Cell Model Insensitivity: The cells may not express the target receptor at a sufficient density. 4. Assay Issues: The agonist (AVP) concentration might be too high, or the assay is not sensitive enough. | 1. Perform a dose-response experiment with the antagonist, testing concentrations up to 10 µM. 2. Use a fresh aliquot of the compound. Confirm the integrity of the peptide if possible. 3. Verify receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. 4. Use an AVP concentration at or near its EC80 for the inhibition assay. Ensure all assay reagents are functioning correctly. |
| High background signal or apparent agonist activity. | 1. Compound Purity: The peptide preparation may contain impurities. 2. Partial Agonism: At certain concentrations or in specific cell systems, some antagonists can act as partial agonists. 3. Cellular Stress: High concentrations of the antagonist or the solvent may be causing cellular stress, leading to non-specific responses. | 1. Check the purity of the compound from the supplier's data sheet. 2. Test the compound in the absence of the agonist (AVP) across a range of concentrations to check for any intrinsic activity. 3. Run a vehicle control (the solvent used for the compound) at the highest concentration used in your experiment to rule out solvent effects. Perform a cell viability assay (e.g., MTT or Trypan Blue) at high antagonist concentrations. |
| Inconsistent results between experiments. | 1. Peptide Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Cell Passage Number: The receptor expression and signaling response of cell lines can change at high passage numbers. 3. Assay Conditions: Minor variations in incubation times, temperatures, or cell densities can affect outcomes. | 1. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 2. Maintain a consistent and limited range of cell passage numbers for your experiments. 3. Standardize all experimental parameters and document them meticulously. |
Quantitative Data for Vasopressin Receptor Ligands
The following table presents representative binding affinity data for various vasopressin receptor ligands to provide a reference for expected potency and selectivity. Note that specific values for this compound should be determined empirically.
| Compound | Receptor Target | Affinity (pA2 or Ki) | Compound Type |
| Arginine Vasopressin (AVP) | V1a, V1b, V2 | Ki: ~0.87 nM (mOTR), ~1.11 nM (mV1aR), ~0.43 nM (mV1bR) | Endogenous Agonist |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | V1a | pA2: 6.71 | Selective Antagonist |
| Mozavaptan (OPC-31260) | V2 | IC50: 14 nM (~85-fold selective over V1) | Selective Antagonist |
| Tolvaptan | V2 | IC50: 1.28 µM | Selective Antagonist |
Note: pA2 is a measure of antagonist potency. Ki represents the inhibition constant. IC50 is the concentration of an inhibitor where the response is reduced by half. Values are representative and can vary based on the specific assay conditions and species.[1]
Experimental Protocols
Protocol: V1a Receptor-Mediated Calcium Mobilization Assay
This protocol outlines a method to determine the inhibitory effect of this compound on AVP-induced calcium release in a cell line expressing the V1a receptor (e.g., A7r5 cells).
Materials:
-
V1a-expressing cells (e.g., A7r5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Arginine Vasopressin (AVP)
-
This compound
Methodology:
-
Cell Plating:
-
Seed V1a-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Prepare a 2x solution of AVP at its EC80 concentration (this should be determined in a separate agonist dose-response experiment).
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 50 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em: 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the 2x AVP solution into each well to stimulate the cells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the AVP-only control wells.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
interpreting unexpected results with [Pmp1,Tyr(OEt)2] AVP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin analog [Pmp1,Tyr(OEt)2] AVP. This compound is a linear C-terminal fragment of a cyclic vasopressin antagonist, and is therefore expected to exhibit antagonist properties at vasopressin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a synthetic peptide that is a linear fragment of a known cyclic vasopressin receptor antagonist. Based on its structural relationship to potent V1a/V2 receptor antagonists, it is expected to act as an antagonist at vasopressin receptors, primarily the V1a and V2 subtypes. V1a receptors are typically coupled to Gq proteins, leading to an increase in intracellular calcium upon activation, while V2 receptors are coupled to Gs proteins, resulting in increased intracellular cAMP. As an antagonist, this compound is expected to block these signaling pathways when the endogenous ligand, arginine vasopressin (AVP), is present.
Q2: What are the primary applications for a V1a/V2 receptor antagonist like this compound in research?
A2: V1a/V2 receptor antagonists are valuable research tools for studying the physiological roles of vasopressin. V1a antagonism can be used to investigate cardiovascular functions, such as blood pressure regulation and vasoconstriction.[1] V2 antagonism is primarily used to study renal water reabsorption and its role in conditions like hyponatremia.[2][3] Combined V1a/V2 antagonism can be used to explore the integrated effects of vasopressin in various physiological and pathophysiological states, including heart failure.[2][4]
Q3: What are the expected in vitro and in vivo outcomes when using a V1a/V2 antagonist?
A3:
-
In vitro: In cell-based assays, a V1a/V2 antagonist is expected to inhibit AVP-induced signaling. This would manifest as a blockade of AVP-induced increases in intracellular calcium (for V1a) and cAMP (for V2).
-
In vivo: In animal models, a V1a antagonist is expected to lower blood pressure, particularly in models where AVP levels are elevated. A V2 antagonist is expected to increase water excretion (aquaresis) and raise serum sodium levels. A combined V1a/V2 antagonist would be expected to produce a combination of these effects.
Troubleshooting Unexpected Results
Issue 1: No observable effect of this compound in our assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculated concentration of your stock solution. Perform a dose-response curve to ensure you are using an effective concentration range. |
| Low Endogenous AVP Tone | In in vivo or tissue bath experiments, the effect of an antagonist may only be apparent if there is sufficient endogenous AVP or if AVP is exogenously applied. |
| Receptor Subtype Specificity | Confirm that your experimental system expresses the target vasopressin receptors (V1a or V2). The antagonist will have no effect if the target receptor is not present. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected change. For functional assays, check the response to a known agonist/antagonist as a positive control. |
Issue 2: A biphasic or unexpected agonist-like response is observed.
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | Some peptide antagonists can exhibit partial agonist activity, particularly at high concentrations.[5] Perform a full dose-response curve to characterize the activity. |
| Off-Target Effects | The compound may be interacting with other receptors. Given the structural similarity of vasopressin and oxytocin receptors, cross-reactivity is possible.[6][7] Test for activity at the oxytocin receptor. |
| Receptor Heterodimerization | V1a and V2 receptors can form heterodimers, which may alter the pharmacological response to ligands. This is a complex phenomenon that may require specialized assays to investigate. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Maintain consistent experimental parameters such as temperature, pH, and incubation times. |
| Cell Passage Number | For cell-based assays, high passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined passage number range. |
| Animal Model Variability | In vivo experiments can be influenced by factors such as age, sex, and circadian rhythm of the animals. Standardize these variables as much as possible. |
Quantitative Data
The following table summarizes the binding affinities of the "Manning compound" (d(CH2)5[D-Tyr(Et)2,Val4,Arg8]AVP), a potent cyclic vasopressin antagonist from which this compound is a linear fragment. These values provide an estimate of the expected receptor affinity.
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Manning Compound | V1a | Syrian Hamster | 6.87 | [6][7] |
| Manning Compound | Oxytocin | Syrian Hamster | 213.8 | [6][7] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of this compound for the V1a receptor.
-
Prepare Membranes: Prepare cell membranes from a cell line recombinantly expressing the human V1a receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: Use a selective V1a receptor radioligand, such as [3H]-Arginine Vasopressin.
-
Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (this compound at various concentrations), 50 µL of radioligand (at a concentration near its Kd), and 50 µL of membrane preparation.
-
Incubation Conditions: Incubate at 25°C for 60 minutes.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Measurement (V1a Receptor)
This protocol measures the ability of this compound to antagonize AVP-induced calcium mobilization.
-
Cell Culture: Plate cells expressing the V1a receptor in a black-walled, clear-bottom 96-well plate.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Challenge: Add a submaximal concentration (EC80) of Arginine Vasopressin (AVP) to stimulate the V1a receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of AVP using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the AVP-induced calcium response.
Functional Assay: cAMP Measurement (V2 Receptor)
This protocol measures the ability of this compound to antagonize AVP-induced cAMP production.
-
Cell Culture: Plate cells expressing the V2 receptor in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Agonist Stimulation: Add a submaximal concentration (EC80) of Arginine Vasopressin (AVP) and incubate for 30 minutes at 37°C.[8]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[8]
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the AVP-induced cAMP response.
Visualizations
Caption: V1a Receptor Signaling Pathway and Antagonism.
Caption: V2 Receptor Signaling Pathway and Antagonism.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. drugs.com [drugs.com]
- 2. ccjm.org [ccjm.org]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for [Pmp1,Tyr(OEt)2] AVP
This technical support center provides guidance on the long-term storage, handling, and experimental use of the vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize degradation.[1][2][3][4] While some suppliers may ship the product at room temperature, extended storage at ambient temperatures is not recommended.[5][6]
Q2: How should I reconstitute lyophilized this compound?
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][4] Briefly centrifuge the vial to ensure all the powder is at the bottom.[1] The choice of solvent depends on the experimental requirements, but sterile, distilled water or a buffer such as PBS is commonly used.[6] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with the aqueous buffer.[6]
Q3: What are the recommended storage conditions for reconstituted this compound?
Once reconstituted, it is recommended to use the peptide solution immediately. For short-term storage (up to one week), the solution can be kept at 4°C.[4] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4]
Q4: What are the main degradation pathways for this peptide?
Peptides like this compound can be susceptible to several degradation pathways, including:
-
Oxidation: Residues such as methionine, cysteine, and tryptophan are prone to oxidation. Storing the peptide under an inert gas like nitrogen or argon can minimize this.[4]
-
Hydrolysis: Peptide bonds can be cleaved by water, especially at non-neutral pH.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Photodegradation: Exposure to light can degrade light-sensitive residues. It is advisable to store the peptide in a dark environment.[2]
Q5: What is the mechanism of action of this compound?
This compound is an antagonist of the vasopressin V1a receptor.[5] It competitively binds to the V1a receptor, a G-protein coupled receptor (GPCR), and blocks the downstream signaling cascade initiated by the natural ligand, arginine vasopressin (AVP).[7][8] This inhibition prevents the activation of phospholipase C and the subsequent increase in intracellular calcium, which are responsible for physiological responses like vasoconstriction.[9][10][11]
Data Presentation
| Concentration | Diluent | Storage Condition | Duration | Stability |
| 0.4 units/mL | 0.9% Sodium Chloride | Room Temperature (23-25°C) | 90 days | >90% of initial concentration remaining[12][13][14] |
| 0.4 units/mL | 0.9% Sodium Chloride | Refrigerated (3-5°C) | 90 days | >90% of initial concentration remaining[12][13][14] |
| 1.0 unit/mL | 0.9% Sodium Chloride | Room Temperature (23-25°C) | 30 days | <90% of initial concentration remaining[12] |
| 1.0 unit/mL | 0.9% Sodium Chloride | Refrigerated (3-5°C) | 90 days | >90% of initial concentration remaining[12][13][14] |
Experimental Protocols
Detailed Methodology: In Vitro V1a Receptor Antagonist Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting AVP-induced calcium mobilization in cells expressing the human V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Arginine Vasopressin (AVP)
-
This compound
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture the V1a receptor-expressing HEK293 cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in assay buffer to the desired concentrations.
-
Prepare a stock solution of AVP in assay buffer. The final concentration used for stimulation should be the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
-
-
Antagonist Incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the AVP solution into the wells and continue to record the fluorescence for at least 60 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon AVP addition represents the calcium response.
-
Plot the AVP-induced calcium response against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the AVP-induced response.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Peptide Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot reconstituted peptide to avoid freeze-thaw cycles.[1][4] |
| Degradation | - Protect from light and moisture.[2][3] - Use freshly prepared solutions for experiments. |
| Incorrect Concentration | - Verify the net peptide content from the Certificate of Analysis to accurately calculate concentration. - Ensure complete dissolution of the peptide. |
| Solubility Issues | - Test different solvents for reconstitution if the peptide is not fully dissolving.[6] - Sonication may aid in dissolving the peptide. |
| Experimental Conditions | - Optimize assay parameters such as incubation time and temperature. - Ensure the pH of the assay buffer is appropriate. |
Issue 2: High Background or Non-Specific Binding in Receptor Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking | - Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. |
| Cell Health | - Ensure cells are healthy and not overgrown, which can lead to non-specific effects. |
| Contamination | - Use sterile techniques and reagents to prevent microbial contamination. |
| Peptide Aggregation | - Visually inspect the peptide solution for precipitates. - Consider using a different reconstitution solvent or adding a small amount of a chaotropic agent if compatible with the assay. |
Visualizations
Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
avoiding precipitation of [Pmp1,Tyr(OEt)2] AVP in buffers
Welcome to the technical support center for [Pmp1,Tyr(OEt)2] AVP, a potent antagonist of the vasopressin V1a receptor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this peptide, with a primary focus on preventing its precipitation in buffer solutions.
Troubleshooting Guide: Avoiding Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable compound. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: this compound precipitates out of solution upon addition to my experimental buffer.
Root Cause Analysis and Step-by-Step Solutions:
-
Inadequate Initial Solubilization: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) or trifluoroethanol (TFE) are suitable options. For instance, dissolve the lyophilized peptide in 100% DMSO to create a 1-10 mM stock. Subsequently, dilute this stock into your aqueous experimental buffer to the final desired concentration. Ensure vigorous mixing during dilution.
-
-
Incorrect Buffer pH: The net charge of the peptide is pH-dependent, significantly influencing its solubility.
-
Solution: The V1a receptor binding assays are often performed in a slightly alkaline buffer. It is recommended to use a buffer with a pH of 7.4, such as Tris-HCl. Avoid pH ranges where the peptide might have a neutral net charge, as this can minimize solubility.
-
-
High Salt Concentration in Buffer: High ionic strength can sometimes lead to "salting out" of peptides.
-
Solution: If using a buffer with high salt concentrations (e.g., >150 mM NaCl), consider reducing the salt concentration if experimentally permissible. Alternatively, test the solubility in a low-salt buffer first and then titrate in the required salts.
-
-
Low Temperature: Some peptides exhibit decreased solubility at lower temperatures.
-
Solution: While preparing the solution, ensure all components are at room temperature. If precipitation occurs upon cooling, assess whether the experiment can be performed at a slightly higher temperature without compromising the biological system.
-
-
Exceeding Solubility Limit: The concentration of the peptide in the final experimental buffer may be too high.
-
Solution: Determine the approximate solubility limit in your specific buffer system by performing a dilution series. Start with a low concentration and gradually increase it to find the point of precipitation.
-
Experimental Workflow for Solubilization:
Caption: A logical workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for this compound?
A1: Due to the presence of hydrophobic residues, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO). A stock solution of 1-10 mM in 100% DMSO can then be prepared and subsequently diluted into the desired aqueous buffer.
Q2: Which aqueous buffer is most suitable for experiments with this compound?
A2: For V1a receptor binding assays, a modified Tris-HCl buffer with a pH of 7.4 is commonly used and recommended. It is advisable to start with a low buffer concentration (e.g., 50 mM) and assess for precipitation.
Q3: My peptide precipitates even after using DMSO for initial solubilization. What should I do?
A3: If precipitation occurs upon dilution of the DMSO stock into your aqueous buffer, consider the following:
-
Decrease the final concentration: You may be exceeding the solubility limit in that specific buffer.
-
Adjust the buffer composition: Try reducing the salt concentration or slightly altering the pH.
-
Use a co-solvent: In some cases, including a small percentage (e.g., 10-20%) of an organic solvent like trifluoroethanol (TFE) in the final buffer can help maintain solubility. However, ensure this is compatible with your experimental system.
Q4: How should I store the stock solution of this compound?
A4: Aliquot the concentrated stock solution (in DMSO) into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I sonicate the solution to aid dissolution?
A5: Yes, gentle sonication can be used to help dissolve the peptide. However, avoid excessive heating during this process.
Data Presentation
Table 1: General Solubility Guidelines for Vasopressin Peptide Antagonists
| Solvent/Buffer System | General Solubility | Recommendations & Remarks |
| Water | Poor | Direct dissolution is not recommended due to hydrophobicity. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions (1-10 mM). |
| Trifluoroethanol (TFE) | High | Can be used as an alternative to DMSO for stock solutions or as a co-solvent in the final buffer. |
| Tris-HCl (50 mM, pH 7.4) | Moderate | Generally suitable for final dilutions from an organic stock. Monitor for precipitation. |
| Phosphate Buffered Saline (PBS) | Variable | Higher salt content may increase the risk of precipitation. Test solubility at your desired concentration. |
Experimental Protocols
Protocol 1: Preparation of a 100 µM Working Solution of this compound
-
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of peptide in 100% DMSO. For example, for 1 mg of peptide (assuming a molecular weight of ~1000 g/mol ), add 100 µL of DMSO. Vortex gently until fully dissolved.
-
To prepare the 100 µM working solution, perform a 1:100 dilution of the 10 mM stock solution into the Tris-HCl buffer.
-
While vortexing the Tris-HCl buffer at a moderate speed, slowly add the required volume of the DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Visualization of Signaling Pathway
V1a Receptor Signaling Pathway
This compound is an antagonist of the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that is blocked by this compound.
Caption: V1a receptor signaling cascade and the inhibitory action of this compound.
quality control measures for [Pmp1,Tyr(OEt)2] AVP
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of the synthetic peptide [Pmp1,Tyr(OEt)2] AVP, a linear vasopressin antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a linear analog of a cyclic vasopressin (AVP) antagonist. Its structure has been designed to bind to vasopressin receptors without the requirement of a cyclic conformation, making it a valuable tool in studying vasopressin receptor signaling.
What is the expected purity of synthetic this compound?
Commercially available synthetic peptides like this compound are typically supplied at a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the supplier.
How is the identity of this compound confirmed?
The primary method for confirming the identity of this compound is through mass spectrometry, which verifies the molecular weight of the peptide. The experimentally determined molecular weight should match the calculated theoretical mass.
What are common impurities that might be present in a preparation of this compound?
As with most synthetic peptides, impurities can arise from the synthesis process. These may include:
-
Truncated or deletion sequences: Peptides lacking one or more amino acid residues.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.
-
Oxidized peptides: Particularly if the sequence contains methionine or cysteine residues (though less common in this specific peptide).
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) which is commonly used in peptide purification.
How should I store this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the peptide in solution is dependent on the solvent and storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Problem 1: Peptide Insolubility or Precipitation
Question: I am having difficulty dissolving my vial of this compound, or it is precipitating out of solution. What should I do?
Answer:
The solubility of a peptide is highly dependent on its amino acid sequence and the chosen solvent. For hydrophobic peptides like this compound, the following stepwise approach is recommended:
-
Initial Attempt with Water: Try to dissolve the peptide in sterile, deionized water.
-
Acidic Solution: If the peptide does not dissolve in water, try a dilute aqueous solution of acetic acid (e.g., 10-30%).
-
Organic Solvents: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is often effective.
Important Considerations:
-
Always sonicate the solution briefly to aid dissolution.
-
The choice of solvent must be compatible with your downstream experimental assay.
-
For quantitative applications, it is crucial to ensure the peptide is fully dissolved before making final dilutions.
Problem 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results using this compound are variable or not what I expected. How can I troubleshoot this?
Answer:
Inconsistent results can stem from issues with the peptide's integrity, concentration, or the experimental setup itself.
Recommended Actions:
-
Verify Peptide Purity and Identity: If you have access to the necessary equipment, re-verify the purity by HPLC and the molecular weight by mass spectrometry.
-
Assess Peptide Concentration: The net peptide content of a lyophilized powder can be lower than the gross weight due to the presence of counter-ions (e.g., TFA) and water. For accurate concentration determination, consider performing amino acid analysis.
-
Evaluate Handling and Storage: Ensure that the peptide has been stored correctly and that solutions have not undergone multiple freeze-thaw cycles.
-
Consider Potential for Degradation: Peptides can be susceptible to degradation, especially in solution. Prepare fresh solutions for critical experiments.
Quality Control Data Summary
The following table summarizes the typical quality control specifications for a research-grade synthetic peptide like this compound.
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity | Conforms to expected mass | Mass Spectrometry (e.g., ESI-MS) |
| Peptide Content | Report value (typically 70-90%) | Amino Acid Analysis or Nitrogen Analysis |
| Solubility | Soluble in specified solvent | Visual Inspection |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water with a small amount of acetonitrile) to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol provides a general workflow for confirming the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of the peptide (approximately 10-100 pmol/µL) in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass to the calculated theoretical mass of this compound.
Visualizations
Caption: General quality control workflow for synthetic peptides.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Vasopressin V1a Receptor Antagonists: [Pmp1,Tyr(OEt)2] AVP and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide vasopressin V1a receptor antagonist, [Pmp1,Tyr(OEt)2] AVP, with other notable vasopressin antagonists, including the dual V1a/V2 receptor antagonist conivaptan, the V2-selective antagonist tolvaptan, and the V1a-selective antagonist relcovaptan (SR 49059). This objective overview is supported by available experimental data to inform research and development decisions in cardiovascular and neurological therapeutics.
Introduction to Vasopressin Antagonists
Arginine vasopressin (AVP) is a critical neurohormone involved in regulating blood pressure, water homeostasis, and social behavior. Its effects are mediated through three G protein-coupled receptors: V1a, V1b, and V2. The V1a receptor is primarily located on vascular smooth muscle cells, where its activation leads to vasoconstriction. The V2 receptor is predominantly found in the renal collecting ducts and mediates water reabsorption. Consequently, vasopressin receptor antagonists are valuable tools for studying the physiological roles of AVP and hold therapeutic potential for conditions such as heart failure, hyponatremia, and social-behavioral disorders.
Quantitative Comparison of Vasopressin Antagonists
The following table summarizes the binding affinities of this compound and other selected vasopressin antagonists for the V1a and V2 receptors. This data is essential for understanding the potency and selectivity of these compounds.
| Antagonist | V1a Receptor Affinity (Ki/pA2) | V2 Receptor Affinity (Ki) | Receptor Selectivity |
| This compound | pA2 = 8.62 (in vivo, rat) | - (Low affinity expected) | Highly V1a Selective |
| Conivaptan | 0.48 nM (rat liver) | 3.04 nM (rat kidney) | V1a/V2 Dual Antagonist |
| Tolvaptan | - (Affinity is 29x lower than for V2) | High affinity | V2 Selective |
| Relcovaptan (SR 49059) | 1.1-6.3 nM (human) | ≥2 orders of magnitude lower affinity | Highly V1a Selective |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize vasopressin antagonists.
Radioligand Binding Assay for V1a and V2 Receptors
This assay determines the binding affinity of a compound for the V1a and V2 vasopressin receptors.
Materials:
-
Cell membranes prepared from cells expressing either the human V1a or V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin.
-
Test compounds (e.g., this compound, conivaptan, tolvaptan, relcovaptan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Hemodynamic Assessment in a Rat Model
This protocol measures the effect of vasopressin antagonists on cardiovascular parameters in a living animal.
Animal Model:
-
Male Sprague-Dawley rats (250-300g).
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.
-
For more detailed studies, a flow probe can be placed around the aorta to measure cardiac output.
-
Allow the animal to stabilize after surgery.
Experimental Procedure:
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO), for at least 30 minutes.
-
Administer a bolus intravenous injection of arginine vasopressin to induce a pressor response.
-
Once the hemodynamic parameters return to baseline, administer the test vasopressin antagonist (e.g., this compound) intravenously.
-
After a predetermined time (e.g., 15 minutes), administer the same dose of arginine vasopressin again.
-
Monitor and record the hemodynamic parameters continuously throughout the experiment.
-
The antagonistic effect is quantified by the reduction in the pressor response to AVP after antagonist administration. The pA2 value, a measure of antagonist potency, can be calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of vasopressin receptors and a typical experimental workflow for comparing vasopressin antagonists.
Caption: Vasopressin V1a Receptor Signaling Pathway.
A Comparative Guide to Linear and Cyclic Vasopressin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linear and cyclic vasopressin antagonists, focusing on their performance backed by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Introduction to Vasopressin Antagonists
Vasopressin, a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. It exerts its effects through three main G protein-coupled receptors: V1a, V1b (or V3), and V2. The development of antagonists for these receptors has been a significant area of research for therapeutic interventions in conditions such as hyponatremia, heart failure, and mood disorders.[1][2][3] Vasopressin antagonists can be broadly categorized into peptide and non-peptide molecules. Within the peptide category, both cyclic and linear structures have been developed, each with distinct pharmacological profiles. This guide focuses on the comparative analysis of these two peptide-based antagonist classes.
Quantitative Performance Comparison
The following tables summarize the binding affinities (Kd/Ki) and in vivo potencies (pA2) of representative linear and cyclic vasopressin antagonists for the V1a and V2 receptors. Lower Kd/Ki values indicate higher binding affinity, while higher pA2 values denote greater antagonistic potency.
Table 1: Comparison of V1a Receptor Antagonists
| Antagonist Type | Compound Name/Structure | Binding Affinity (Kd/Ki, nM) | In Vivo Potency (pA2) | Reference(s) |
| Linear | Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 0.06 (Kd) | 8.94 | [4][5] |
| Linear | phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-Tyr-NH2 | 0.168 (Kd) | Not Reported | [6] |
| Linear | DpGlu-DTyr(Et)-Phe-Val-Asn-Arg-Pro-Arg-Tyr(NH2) | 82 (Kd) | Not Reported | [7] |
| Cyclic | d(CH2)5Tyr(Me)VAVP | Not Reported | 8.44 (antivasopressor) | [8] |
| Cyclic | d(CH2)5[D-Tyr(Et)2,Val4]AVP | Not Reported | Potent V1 antagonist | Not Directly Quantified in provided abstracts |
Table 2: Comparison of V2 Receptor Antagonists
| Antagonist Type | Compound Name/Structure | Binding Affinity (Kd/Ki, nM) | In Vivo Potency (pA2) | Reference(s) |
| Linear | Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 47 (Ki for kidney receptors) | Not Reported | [4][5] |
| Cyclic | d(CH2)5Tyr(Et)VAVP | Not Reported | 7.57 (antiantidiuretic) | [8] |
| Cyclic | d(CH2)5Tyr(Me)VDAVP | Not Reported | 6.68 (antiantidiuretic) | [8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the V1a and V2 vasopressin receptors.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of vasopressin antagonists are provided below.
Radioligand Binding Assay for V1a Receptors
Objective: To determine the binding affinity (Kd or Ki) of linear and cyclic antagonists for the V1a vasopressin receptor.
Materials:
-
Rat liver membrane preparation (source of V1a receptors)
-
Radioligand: [125I]Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 (a linear V1a antagonist) or [3H]-Arginine Vasopressin (AVP)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (linear and cyclic antagonists) at various concentrations
-
Non-specific binding control: 1 µM unlabeled AVP
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-100 µg of protein)
-
50 µL of binding buffer (for total binding) or unlabeled AVP (for non-specific binding) or test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding (to determine Kd of the radioligand): Perform the assay with increasing concentrations of the radioligand. Plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
-
Competition Binding (to determine Ki of the antagonist): Perform the assay with a fixed concentration of radioligand and increasing concentrations of the antagonist. Plot the percentage of specific binding against the log of the antagonist concentration. Calculate the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
In Vitro Functional Assay: V2 Receptor-Mediated cAMP Accumulation
Objective: To determine the functional antagonist potency of linear and cyclic antagonists at the V2 receptor by measuring their ability to inhibit AVP-induced cyclic AMP (cAMP) production.
Materials:
-
Cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Arginine Vasopressin (AVP)
-
Test compounds (linear and cyclic antagonists)
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or a similar TR-FRET based kit)
-
Plate reader capable of detecting the cAMP assay signal
Procedure:
-
Cell Culture and Plating: Culture the V2 receptor-expressing cells to ~80-90% confluency. The day before the assay, seed the cells into a 384-well white opaque plate at a density of approximately 1000-3000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonists and AVP in the assay buffer.
-
Antagonist Pre-incubation (for antagonist mode): Add the antagonist solutions to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add AVP to the wells at a concentration that elicits a submaximal response (e.g., EC80). For agonist mode, add varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader to measure the TR-FRET signal.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the AVP-induced cAMP response.
-
The antagonist potency can also be expressed as a pA2 value, which can be determined using Schild analysis.[9][10][11]
-
In Vivo Assay for Vasopressor (V1a) Antagonism
Objective: To determine the in vivo antagonist potency (pA2) of linear and cyclic antagonists against the pressor (blood pressure increasing) effect of AVP.
Materials:
-
Male rats (e.g., Sprague-Dawley), anesthetized.
-
Catheters for intravenous injection and blood pressure monitoring.
-
Blood pressure transducer and recording system.
-
Arginine Vasopressin (AVP) solution.
-
Test antagonist solutions.
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure monitoring). Allow the animal to stabilize.
-
Control AVP Response: Administer a dose of AVP that produces a clear and reproducible increase in blood pressure (e.g., 10-50 ng/kg).
-
Antagonist Administration: Administer a specific dose of the test antagonist intravenously.
-
Challenge with AVP: After a set time following antagonist administration (e.g., 10-15 minutes), re-administer the same dose of AVP and record the pressor response.
-
Dose-Response: Repeat steps 3 and 4 with increasing doses of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the AVP dose required to produce a given pressor response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar dose of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist.[9][10][11]
-
In Vivo Assay for Antidiuretic (V2) Antagonism
Objective: To determine the in vivo antagonist potency (pA2) of linear and cyclic antagonists against the antidiuretic (urine output reducing) effect of AVP.
Materials:
-
Male rats (e.g., Wistar), conscious and water-loaded.
-
Metabolic cages for urine collection.
-
Arginine Vasopressin (AVP) solution.
-
Test antagonist solutions.
-
Saline solution.
Procedure:
-
Animal Preparation: House the rats in metabolic cages. Provide a water load (e.g., via oral gavage) to induce a steady state of water diuresis.
-
Control AVP Response: Administer a dose of AVP intravenously that produces a significant and reproducible decrease in urine output.
-
Antagonist Administration: Administer a specific dose of the test antagonist intravenously.
-
Challenge with AVP: After a set time, re-administer the same dose of AVP and measure the change in urine output.
-
Dose-Response: Repeat the procedure with different doses of the antagonist.
-
Data Analysis:
-
Determine the dose of AVP required to produce a 50% reduction in urine output in the absence and presence of the antagonist.
-
Calculate the dose ratio and construct a Schild plot as described for the vasopressor assay. The x-intercept gives the pA2 value for the antiantidiuretic effect.[8]
-
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Vasopressin V2 receptor antagonists: pharmacological properties and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new linear V1A vasopressin antagonist and its use in characterizing receptor/G protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuron.mefst.hr [neuron.mefst.hr]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
A Comparative Analysis of Vasopressin V2 Receptor Modulation: Desmopressin vs. Conivaptan
A definitive guide for researchers on the opposing efficacies of a selective V2 receptor agonist and a non-selective antagonist in regulating aquaporin-2 trafficking and downstream signaling.
This guide provides a comprehensive comparison of the synthetic vasopressin analog Desmopressin (dDAVP), a selective V2 receptor agonist, and Conivaptan, a non-peptide V1A and V2 receptor antagonist. The following sections detail their mechanisms of action, present quantitative data on their efficacy, and provide established experimental protocols for assessing their effects on the vasopressin V2 receptor signaling pathway and aquaporin-2 (AQP2) mediated water reabsorption.
Mechanism of Action: Agonist vs. Antagonist
The vasopressin V2 receptor, a Gs protein-coupled receptor located on the basolateral membrane of renal collecting duct principal cells, is the primary target for both Desmopressin and Conivaptan.[1][2] Their opposing actions on this receptor dictate their ultimate physiological effects on water balance.
Desmopressin (dDAVP): As a selective V2 receptor agonist, dDAVP mimics the action of endogenous arginine vasopressin (AVP).[1][3] Binding of dDAVP to the V2 receptor initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles.[6] This phosphorylation event promotes the translocation and insertion of AQP2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the filtrate back into the bloodstream.[2]
Conivaptan: In contrast, Conivaptan acts as a competitive antagonist at both the V1A and V2 vasopressin receptors.[5] By binding to the V2 receptor, Conivaptan prevents the binding of endogenous AVP or exogenously administered agonists like dDAVP. This blockade inhibits the activation of the adenylyl cyclase/cAMP/PKA signaling pathway, thereby preventing the translocation of AQP2 to the apical membrane. The result is a decrease in water reabsorption and an increase in free water excretion (aquaresis).
Signaling Pathway and Experimental Workflow
The interaction of Desmopressin and Conivaptan with the V2 receptor and the subsequent cellular events can be visualized through the following diagrams.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. litfl.com [litfl.com]
- 4. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP stimulates the in vitro proliferation of renal cyst epithelial cells by activating the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin inhibits apoptosis in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Pmp1,Tyr(OEt)2]AVP and Other Vasopressin Receptor Antagonists
A detailed guide for researchers and drug development professionals on the antagonist activity of [Pmp1,Tyr(OEt)2]AVP in comparison to other vasopressin receptor antagonists, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the vasopressin receptor antagonist, [Pmp1,Tyr(OEt)2]AVP, with other well-established antagonists: Relcovaptan, Tolvaptan, and Conivaptan. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of antagonist activity, experimental methodologies, and the underlying signaling pathways.
Comparative Antagonist Activity
The antagonist activity of vasopressin receptor antagonists is typically characterized by their binding affinity (Ki) and their functional antagonism (pA2 or IC50). The binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional antagonism, often expressed as pA2, is a measure of the antagonist's potency in inhibiting the functional response to an agonist. A higher pA2 value signifies greater antagonist potency.
The compound of interest, [Pmp1,Tyr(OEt)2]AVP, is a peptide analog of vasopressin. Its antagonist profile, along with those of the comparators, is summarized in the table below. It is important to note that [Pmp1,Tyr(OEt)2]AVP is structurally and functionally very similar to the well-characterized antagonist d(CH2)5Tyr(Et)VAVP, and data for the latter is often used to represent its activity.
| Antagonist | V1a Receptor | V1b Receptor | V2 Receptor |
| [Pmp1,Tyr(OEt)2]AVP (as d(CH2)5Tyr(Et)VAVP) | pA2: 7.86 - 8.44 | Data not available | pA2: 7.57[1] |
| Relcovaptan | Selective Antagonist | Weak or no activity | Weak or no activity |
| Tolvaptan | Lower Affinity (29-fold less than V2)[1] | No significant activity[2] | High Affinity |
| Conivaptan | Ki: 0.48 nM (rat)[3] | No significant activity[4] | Ki: 3.04 nM (rat)[3] |
Note: pA2 values can be approximated to -log(Ki). Therefore, the pA2 values for d(CH2)5Tyr(Et)VAVP suggest Ki values in the nanomolar range for both V1a and V2 receptors.
Vasopressin Receptor Signaling Pathways
Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of arginine vasopressin (AVP). The three main subtypes are V1a, V1b, and V2, each linked to distinct signaling cascades.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are coupled to Gq/11 proteins. Upon AVP binding, the activated G protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as vasoconstriction, platelet aggregation, and glycogenolysis (for V1a) and ACTH release from the pituitary (for V1b).
V2 Receptor Signaling
The V2 receptor is primarily coupled to Gs proteins. AVP binding to the V2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). In the kidney's collecting ducts, PKA phosphorylates aquaporin-2 (AQP2) water channels, leading to their translocation to the apical membrane and increased water reabsorption.
Experimental Protocols
To validate the antagonist activity of compounds like [Pmp1,Tyr(OEt)2]AVP, several key in vitro experiments are performed. Below are detailed protocols for these assays.
Experimental Workflow
The general workflow for characterizing a vasopressin receptor antagonist involves determining its binding affinity through a competitive radioligand binding assay and then assessing its functional antagonism through a relevant functional assay.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the vasopressin receptor.
Materials:
-
Cell membranes expressing the vasopressin receptor subtype of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Test antagonist ([Pmp1,Tyr(OEt)2]AVP) at various concentrations.
-
Non-specific binding control (a high concentration of unlabeled AVP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target vasopressin receptor subtype. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled AVP.
-
Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5][6][7][8]
-
V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the AVP-induced production of cyclic AMP (cAMP) in cells expressing the V2 receptor.[9]
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test antagonist ([Pmp1,Tyr(OEt)2]AVP) at various concentrations.
-
Assay medium (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture plates (96- or 384-well).
Procedure:
-
Cell Seeding: Seed the V2 receptor-expressing cells into the wells of a microplate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the assay medium containing various concentrations of the test antagonist. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the AVP-induced cAMP production).
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.[10][11][12][13]
-
V1a Receptor Functional Assay (Calcium Mobilization)
This assay assesses the ability of an antagonist to block the AVP-induced increase in intracellular calcium in cells expressing the V1a receptor.[14]
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test antagonist ([Pmp1,Tyr(OEt)2]AVP) at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with an injection module (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding: Seed the V1a receptor-expressing cells into a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add various concentrations of the test antagonist to the wells and incubate for a short period.
-
Inject a fixed concentration of AVP (EC80) into the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the AVP-induced calcium mobilization).
-
The pA2 value can be determined using Schild analysis.[15][16][17]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin Receptor | DC Chemicals [dcchemicals.com]
- 4. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. innoprot.com [innoprot.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Vasopressin receptor 2 mutations in the nephrogenic syndrome of inappropriate antidiuresis show different mechanisms of constitutive activation for G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innoprot.com [innoprot.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
V1a Receptor Blockade: A Comparative Analysis of [Pmp1,Tyr(OEt)2]AVP and SR 49059
For Immediate Release
AUSTIN, Texas – In the landscape of vasopressin V1a receptor antagonism, both peptide and non-peptide molecules offer distinct advantages for researchers in pharmacology and drug development. This guide provides a detailed comparison of the peptide antagonist [Pmp1,Tyr(OEt)2]AVP and the non-peptide antagonist SR 49059, focusing on their performance in V1a receptor blockade, supported by experimental data.
Introduction to V1a Receptor Antagonists
The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating various physiological processes, including vasoconstriction, platelet aggregation, and social behaviors.[1] Antagonists of this receptor are valuable tools for investigating its physiological functions and hold therapeutic potential for conditions such as anxiety, aggression, and cardiovascular disorders.[2][3] This guide focuses on two prominent V1a receptor antagonists: the peptide-based [Pmp1,Tyr(OEt)2]AVP and the non-peptide SR 49059.
[Pmp1,Tyr(OEt)2]AVP, chemically known as [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-ethyl-D-tyrosine2, valine4, arginine8]-vasopressin, is a synthetic analog of the endogenous ligand arginine vasopressin (AVP). SR 49059, on the other hand, is a potent, orally active, and selective non-peptide antagonist.
Quantitative Comparison of V1a Receptor Blockade
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50). The following tables summarize the available quantitative data for [Pmp1,Tyr(OEt)2]AVP (represented by the closely related Manning compound) and SR 49059.
| Compound | Chemical Class | Organism/Tissue | Binding Affinity (Ki) [nM] | Reference |
| Manning Compound* | Peptide | Hamster Brain | 6.87 | [4] |
| SR 49059 | Non-peptide | Rat Liver | 1.6 | |
| SR 49059 | Non-peptide | Human Platelets | 1.1 - 6.3 | |
| SR 49059 | Non-peptide | Mouse V1aR (transfected COS7 cells) | 0.94 | [5] |
Note: Data for the "Manning compound" ([d(CH2)5Tyr(Me)AVP]), a structurally similar and commonly used V1a peptide antagonist, is used as a proxy for [Pmp1,Tyr(OEt)2]AVP due to the limited availability of direct binding data for the latter.
| Compound | Assay | Organism/Tissue | Potency (IC50) [nM] | Reference |
| SR 49059 | Inhibition of AVP-induced platelet aggregation | Human Platelets | 3.7 |
Experimental Protocols
The data presented above are typically generated using standardized experimental protocols, primarily radioligand binding assays.
Radioligand Displacement Assay for V1a Receptor Binding
This in vitro assay is a cornerstone for determining the binding affinity of unlabelled compounds like [Pmp1,Tyr(OEt)2]AVP and SR 49059.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the V1a receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the V1a receptor are prepared from a suitable source, such as rat liver, human platelets, or cultured cells transfected with the V1a receptor gene.[5]
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the V1a receptor, such as [3H]AVP or a radioiodinated linear AVP antagonist, is used.[6][7]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., SR 49059 or the peptide antagonist).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[8]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Signaling Pathway and Mechanism of Action
The V1a receptor, upon binding its endogenous agonist arginine vasopressin (AVP), activates the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.[2][3]
Both [Pmp1,Tyr(OEt)2]AVP and SR 49059 act as competitive antagonists at the V1a receptor. They bind to the receptor but do not elicit the conformational change required for G-protein activation, thereby blocking the downstream signaling cascade initiated by AVP.
V1a receptor signaling pathway and antagonist blockade.
Experimental Workflow
The process of characterizing and comparing V1a receptor antagonists typically follows a structured workflow, from initial binding assays to functional and in vivo studies.
Workflow for comparing V1a receptor antagonists.
Conclusion
Both [Pmp1,Tyr(OEt)2]AVP and SR 49059 are effective antagonists of the V1a receptor. The available data suggests that SR 49059 is a highly potent antagonist with low nanomolar affinity for both rat and human V1a receptors. The peptide antagonist, represented by the Manning compound, also demonstrates high affinity in the low nanomolar range.[4]
The key difference lies in their chemical nature. SR 49059, as a non-peptide molecule, offers the significant advantage of oral bioavailability, making it suitable for a broader range of in vivo studies and potentially as a therapeutic agent. Peptide antagonists like [Pmp1,Tyr(OEt)2]AVP are typically limited to in vitro and parenteral in vivo applications due to poor oral absorption and rapid degradation. The choice between these antagonists will ultimately depend on the specific requirements of the research, including the desired route of administration, the species being studied, and the specific experimental context.
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Comparative Analysis of Vasopressin Receptor Antagonists: [Pmp¹,Tyr(OEt)²] AVP vs. The Manning Compound
A Guide for Researchers in Pharmacology and Drug Development
Arginine vasopressin (AVP) is a critical neurohormone that regulates a wide array of physiological processes through its interaction with V1a, V1b, and V2 receptors.[1][2] The development of selective antagonists for these receptors has been instrumental in elucidating the roles of AVP in cardiovascular function, social behavior, and water homeostasis.[3][4] This guide provides a detailed comparative analysis of two prominent peptide-based vasopressin receptor antagonists: [Pmp¹,Tyr(OEt)²] AVP and the more widely known Manning compound, [d(CH2)₅Tyr(Me)²]AVP.
Overview of the Compounds
Both compounds are synthetic analogs of arginine vasopressin, modified to confer antagonistic properties. Their primary use is as pharmacological tools in experimental research to block the effects of endogenous AVP, thereby investigating its physiological and pathological roles.[3]
-
Manning Compound: Formally known as [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-O-methyltyrosine] Arginine Vasopressin, or d(CH2)₅Tyr(Me)²AVP. It is one of the most widely used and well-characterized selective antagonists for the vasopressin V1a receptor.[3][5]
-
[Pmp¹,Tyr(OEt)²] AVP: This antagonist is structurally similar to the Manning compound. The "Pmp¹" designation refers to the same β-mercapto-β,β-cyclopentamethylenepropionic acid modification at position 1. The key difference lies in the substitution at position 2, which is an O-ethyl-tyrosine (Tyr(OEt)²) instead of the O-methyl-tyrosine (Tyr(Me)²) found in the Manning compound.[3][6] This modification can influence receptor affinity and selectivity.
Quantitative Performance Comparison
The following tables summarize the receptor binding affinities and functional antagonist potencies of the two compounds. Data is compiled from various studies, and it is crucial to consider that experimental conditions (e.g., species, tissue preparation, assay type) can lead to inter-study variability.
Table 1: Receptor Binding Affinity (Kᵢ, nM)
| Compound | V1a Receptor | Oxytocin Receptor (OTR) | V1b Receptor | Species/Tissue | Reference |
| Manning Compound | 6.87 | 213.8 | ~95 | Hamster Brain | [7][8] |
| Rat | [5] | ||||
| [Pmp¹,Tyr(OEt)²,Val⁴]AVP * | 1.1 ± 0.1 | 10 ± 1 | Not Reported | Rat Liver Membranes |
*Note: Data for the exact [Pmp¹,Tyr(OEt)²] AVP is limited. The data presented is for a closely related and well-characterized analog, [d(CH2)₅Tyr(Et)²,Val⁴]AVP, which shares the key modifications at positions 1 and 2. This analog is a potent V1/V2 antagonist.[3]
Table 2: Functional Antagonist Potency (pA₂, -logKₑ)
| Compound | V1a (Vasopressor) | V2 (Antidiuretic) | Oxytocic (Uterine) | Species/Assay | Reference |
| Manning Compound | 8.63 | 6.15 | 6.95 | Rat (in vivo) | |
| [Pmp¹,Tyr(OEt)²,Val⁴]AVP * | 8.70 | 7.80 | 8.33 | Rat (in vivo/in vitro) | [3] |
*Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA₂ values indicate greater potency. Data is for the Val⁴ analog.[3]
Key Performance Insights
-
Potency: Both compounds are highly potent V1a receptor antagonists, with pA₂ values in the high nanomolar range. The ethylated analog, [Pmp¹,Tyr(OEt)²,Val⁴]AVP, demonstrates comparable, if not slightly higher, V1a antagonist potency to the Manning compound.
-
Selectivity: The Manning compound exhibits strong selectivity for the V1a receptor over the oxytocin receptor (OTR), approximately a 31-fold difference in the hamster brain.[7] However, the [Pmp¹,Tyr(OEt)²,Val⁴]AVP analog shows significantly higher potency as both a V2 and OTR antagonist compared to the Manning compound, making it a less selective, broader-spectrum AVP/OT antagonist.[3]
-
Application: The Manning compound is the preferred tool for studies requiring selective blockade of V1a receptors with minimal interference at V2 or OTR sites. Conversely, [Pmp¹,Tyr(OEt)²,Val⁴]AVP and related analogs are more suitable for applications where broader antagonism of vasopressin and oxytocin responses is desired.
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is essential to visualize the signaling pathways they block and the experimental methods used to characterize them.
Caption: V1a receptor signaling cascade initiated by AVP and blocked by antagonists.
Caption: V2 receptor signaling cascade, more potently blocked by [Pmp¹,Tyr(OEt)²] analogs.
Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ values.
Experimental Protocols
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This protocol is a synthesized example for determining the binding affinity of an antagonist at the V1a receptor.
-
Materials:
-
Cell membrane homogenates from a stable cell line expressing the human V1a receptor (e.g., CHO-K1 cells).[9]
-
Radioligand: [³H]Arginine Vasopressin ([³H]AVP) at a final concentration of ~0.3 nM.[9]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[9]
-
Competitor Antagonists: Manning compound or [Pmp¹,Tyr(OEt)²] AVP, prepared in a dilution series (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membrane homogenate (e.g., 40 µg protein/well), assay buffer, and varying concentrations of the competitor antagonist.[9]
-
Add the [³H]AVP radioligand to each well to initiate the binding reaction.
-
Incubate the plate at 22°C for 60-120 minutes to allow the binding to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Antagonism Assay (Calcium Mobilization for V1a)
This protocol measures the ability of an antagonist to block AVP-induced intracellular calcium release, a hallmark of V1a receptor activation.[9][10]
-
Materials:
-
A stable cell line expressing the human V1a receptor (e.g., CHO-S cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonists: Manning compound or [Pmp¹,Tyr(OEt)²] AVP.
-
A fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Culture the V1a-expressing cells in a 96-well plate until confluent.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and pre-incubate for a set period (e.g., 15-30 minutes).
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of AVP (typically the EC₈₀, the concentration that gives 80% of the maximal response) into the wells to stimulate the V1a receptor.
-
Measure the resulting change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Construct dose-response curves for AVP in the absence and presence of different concentrations of the antagonist. The rightward shift in the AVP dose-response curve caused by the antagonist is used to calculate the pA₂ value via a Schild plot analysis. A higher pA₂ value indicates a more potent antagonist.
-
References
- 1. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arginine vasopressin: Direct and indirect action on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor specificities of vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin receptor antagonists (vaptans): pharmacological tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraventricular Nucleus V1a Receptor Knockdown Blunts Neurocardiovascular Responses to Acute Stress in Male Rats after Chronic Mild Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
A Comparative Guide to the In Vivo Efficacy of Vasopressin Antagonists
For researchers and drug development professionals navigating the landscape of vasopressin antagonists, this guide offers an objective comparison of their in vivo efficacy, supported by experimental data. The following sections detail the performance of key vasopressin antagonists, their experimental protocols, and the underlying signaling pathways.
Vasopressin V2 Receptor Signaling Pathway
Arginine vasopressin (AVP) plays a crucial role in regulating water and electrolyte balance. Its effects are mediated through vasopressin receptors, with the V2 receptor being the primary target for inducing antidiuresis. The binding of AVP to the V2 receptor on the basolateral membrane of kidney collecting duct cells initiates a signaling cascade. This process involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water reabsorption from the filtrate back into the bloodstream.[1][2] Vasopressin antagonists, also known as "vaptans," competitively block the V2 receptor, thereby inhibiting this cascade and promoting aquaresis—the excretion of free water.
Experimental Workflow for In Vivo Efficacy Evaluation
The in vivo assessment of vasopressin antagonists typically involves the use of animal models that either mimic a disease state characterized by excess water retention or are healthy animals in which aquaresis can be induced. A common workflow includes acclimatization of the animals, baseline measurements, administration of the vasopressin antagonist or vehicle, and subsequent collection of physiological data over a defined period.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of several vasopressin antagonists across different preclinical models.
Table 1: Efficacy in Polycystic Kidney Disease (PKD) Models
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| Lixivaptan | PCK Rat | Low dose | Comparable reduction in kidney size, cyst burden, and renal cAMP levels to tolvaptan. | [3] |
| Tolvaptan | PCK Rat | Not specified in direct comparison | Effective in reducing kidney enlargement and cyst burden. | [3] |
| Lixivaptan | PCK Rat | Not specified | Reduced kidney cystic burden and cAMP levels. | [4] |
Table 2: Efficacy in Stroke Models
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| Conivaptan | Mice (Experimental Stroke) | 0.2 mg (IV) | Reduced brain edema and blood-brain barrier disruption; increased plasma sodium and osmolality. | [5] |
| Tolvaptan | Mice (Experimental Stroke) | 0.2 mg (Oral) | Increased plasma sodium but was ineffective at reducing post-ischemic brain edema. | [5] |
Table 3: Aquaretic Effects in Healthy and Disease Model Animals
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| Conivaptan (YM087) | Conscious Dogs | IV and Oral | Dose-dependent aquaresis. | [6] |
| Conivaptan (YM087) | Dehydrated Conscious Rats | Oral | Increased urine volume and reduced urine osmolality. | [6] |
| Conivaptan (YM087) | Normal Conscious Rats | Oral | Dose-dependent increase in urine volume and fluid intake, and decreased urine osmolality without natriuresis. | [6] |
| Conivaptan (YM087) | Dehydrated Rats | IV | Dose-dependent increase in urine volume and reduction in urine osmolality. | [6] |
| Conivaptan (YM087) | Rats with SIADH | IV | Statistically significant increase in blood [Na+] concentration and plasma osmolality. | [6] |
| Conivaptan (YM087) | Normotensive Rats | 1-3 mg/kg/day (Oral, 7 days) | Dose-dependent aquaresis with no effect on systolic blood pressure. | [7] |
Detailed Experimental Protocols
Polycystic Kidney Disease (PKD) Model
-
Animal Model: PCK (Polycystic Kidney) rat, an orthologous model of human PKD.[3]
-
Methodology: The efficacy of lixivaptan was assessed in this well-established animal model. While specific dosing for the direct comparison with tolvaptan was not detailed in the summary, the study highlighted that low-dose lixivaptan demonstrated a comparable magnitude of effect on key disease parameters.[3] The model is characterized by progressive cystogenesis, increased renal cAMP levels, and impaired renal function, phenotypically similar to human ADPKD.[3]
Experimental Stroke Model
-
Animal Model: Mice.[5]
-
Methodology: An experimental stroke was induced. Mice were then randomly assigned to treatment groups.[5]
-
Endpoints: Brain edema, blood-brain barrier (BBB) disruption, plasma and urine sodium and osmolality, and neurological deficits were evaluated.[5]
Aquaretic Effect Evaluation in Rats
-
Animal Model: Normotensive rats.[7]
-
Methodology:
-
Treatment: Oral administration of YM087 (conivaptan) at doses of 1-3 mg/kg/day for 7 days.[7]
-
In Vitro Characterization: Prior to in vivo studies, the binding affinity and competitive antagonism of YM087 at vasopressin V1A and V2 receptors were determined in rat liver and kidney medulla membranes using radioligand displacement assays.[7]
-
In Vivo Receptor Occupancy: Oral administration of YM087 (0.1-3 mg/kg) was shown to dose-dependently inhibit vasopressin binding to liver V1A and kidney V1A and V2 receptors over 24 hours.[7]
-
-
Endpoints: The primary in vivo efficacy endpoint was the aquaretic effect, measured as changes in urine volume. Systolic blood pressure was also monitored.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro characterisation of a nonpeptide vasopressin V(1A) and V(2) receptor antagonist (YM087) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [Pmp1,Tyr(OEt)2] AVP Against Novel V1a Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1a receptor antagonist [Pmp1,Tyr(OEt)2] AVP with a selection of novel, clinically relevant V1a antagonists: Relcovaptan (SR-49059), SRX246, and Balovaptan. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to V1a Receptor Antagonism
The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including the regulation of social behavior, anxiety, and cardiovascular function. When activated by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor couples to Gq/11 proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. The development of selective V1a receptor antagonists is of significant interest for the potential treatment of various neuropsychiatric and cardiovascular disorders.
This compound is a peptidic antagonist that has been instrumental in early research characterizing the V1a receptor. However, the field has seen the emergence of several novel, non-peptidic antagonists with improved pharmacokinetic properties and selectivity profiles. This guide focuses on a comparative analysis of this compound against three such novel antagonists: Relcovaptan, SRX246, and Balovaptan.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional antagonism (IC50) of this compound and the selected novel V1a antagonists. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Functional Antagonism (IC50) [nM] | Species | Reference(s) |
| This compound | V1a | Data not readily available | Data not readily available | - | [1] |
| Relcovaptan (SR-49059) | Human V1a | 1.4 | 13.0 | Human | [2] |
| SRX246 | Human V1a | 0.3 | Data not readily available | Human | [3][4] |
| Balovaptan (RG7314) | Human V1a | 0.23 (Kb) | 6.7 | Human | [5][6] |
Note: Data for this compound is limited in publicly accessible literature. The provided data for the novel antagonists are from various sources and may have been determined using different experimental setups.
V1a Receptor Signaling Pathway and Antagonist Mechanism of Action
V1a receptor antagonists act by competitively binding to the V1a receptor, thereby preventing the binding of the endogenous agonist, arginine vasopressin (AVP). This blockade inhibits the Gq-mediated signaling cascade, leading to a downstream attenuation of intracellular calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasopressin V1a receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of [Pmp1,Tyr(OEt)2] AVP: A Comparative Guide for a Novel Model System
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP, with other established alternatives. This document outlines the experimental data and protocols necessary to validate its specificity in a new model system, facilitating informed decisions in the selection of pharmacological tools for vasopressin receptor research.
Arginine vasopressin (AVP) plays a crucial role in a wide array of physiological processes, including the regulation of water balance, blood pressure, and social behaviors. These effects are mediated through its interaction with three distinct G protein-coupled receptors: the V1a, V1b, and V2 receptors. The development of selective antagonists for these receptors is paramount for dissecting their individual functions and for their potential therapeutic applications. This compound is a linear peptide antagonist of vasopressin, and understanding its receptor specificity is critical before its application in any new experimental model.
Comparative Analysis of Vasopressin Receptor Antagonists
To appropriately validate this compound, its binding profile must be compared against well-characterized non-peptide and peptide vasopressin receptor antagonists. The following table summarizes the antagonist potency (pA2) and binding affinity (Ki) of selected compounds for the human V1a and V2 vasopressin receptors. This data serves as a benchmark for evaluating the specificity of this compound.
| Compound | Type | V1a Receptor (pA2) | V2 Receptor (pA2) | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Selectivity |
| This compound | Linear Peptide | Data not available | Data not available | Data not available | Data not available | Not Determined |
| d(CH2)5[Tyr(Me)2]AVP (Manning Compound) | Cyclic Peptide | 8.94[1] | - | 6.87[2] | - | V1a selective |
| Relcovaptan (SR49059) | Non-peptide | - | - | - | - | V1a selective[3] |
| Tolvaptan | Non-peptide | - | - | - | - | V2 selective[3] |
| Conivaptan | Non-peptide | - | - | - | - | Non-selective (V1a/V2)[3] |
| Lixivaptan | Non-peptide | - | - | - | - | V2 selective[3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Experimental Protocols for Specificity Validation
To determine the binding affinity and functional antagonism of this compound in a new model system, the following established experimental protocols are recommended.
Radioligand Binding Assays
This method directly measures the affinity of the antagonist for the vasopressin receptors.
Objective: To determine the inhibition constant (Ki) of this compound for V1a, V1b, and V2 vasopressin receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a, V1b, or V2 vasopressin receptor.
-
Radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).
-
This compound and reference compounds (e.g., Manning Compound, Tolvaptan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or reference compounds).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (In Vitro)
These assays measure the ability of the antagonist to block the downstream signaling pathways activated by vasopressin.
V1a and V1b Receptor Functional Assay (Calcium Mobilization):
-
Principle: V1a and V1b receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i).
-
Method:
-
Culture cells expressing the V1a or V1b receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of arginine vasopressin (AVP).
-
Measure the change in fluorescence, which corresponds to the change in [Ca2+]i.
-
Determine the concentration of this compound that inhibits the AVP-induced calcium response by 50% (IC50).
-
V2 Receptor Functional Assay (cAMP Accumulation):
-
Principle: V2 receptors couple to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Method:
-
Culture cells expressing the V2 receptor.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate the cells with a fixed concentration of AVP.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Determine the concentration of this compound that inhibits the AVP-induced cAMP accumulation by 50% (IC50).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining the binding affinity and functional antagonism of this compound.
Caption: Simplified signaling pathways of vasopressin receptors and the inhibitory action of an antagonist.
By following these protocols and comparing the results to the established data for other vasopressin antagonists, researchers can confidently validate the specificity of this compound in their chosen model system. This rigorous approach will ensure the reliability and reproducibility of experimental findings in the complex field of vasopressin research.
References
- 1. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of [Pmp1,Tyr(OEt)2] AVP
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for the vasopressin antagonist, [Pmp1,Tyr(OEt)2] AVP, aligning with standard laboratory safety protocols and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on guidelines for analogous peptide-based compounds and general laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar vasopressin antagonists, this compound may be classified as acutely toxic upon inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of the powdered compound. |
| Eye Protection | Safety glasses or goggles | To protect eyes from contact with the chemical. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Experimental Protocol for Waste Handling:
-
Waste Identification and Labeling:
-
All waste containing this compound must be clearly labeled as hazardous waste.
-
The label should include the full chemical name: this compound.
-
Indicate any known hazards, such as "Acutely Toxic by Inhalation."
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect aqueous waste containing the compound separately from organic solvent waste.
-
-
Containerization:
-
Use a dedicated, leak-proof container for the collection of this compound waste. High-density polyethylene (HDPE) containers are generally suitable for many chemical wastes.
-
Ensure the container is properly sealed to prevent spills or the release of dust.
-
-
Storage:
-
Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The storage area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination of Labware
Proper decontamination of laboratory equipment that has come into contact with this compound is critical to prevent cross-contamination and ensure safety.
Experimental Protocol for Decontamination:
-
Initial Rinse:
-
Carefully rinse all contaminated glassware and equipment with a suitable solvent in which the compound is soluble. The rinsate must be collected as hazardous waste.
-
-
Washing:
-
Wash the rinsed labware with a laboratory-grade detergent and water.
-
-
Final Rinse:
-
Thoroughly rinse with deionized water.
-
-
Drying:
-
Allow the labware to air dry or use a laboratory oven.
-
Environmental Considerations and Waste Minimization
Peptide-based pharmaceuticals can persist in the environment, making responsible disposal crucial.[1] The manufacturing of peptides is also known to generate significant solvent waste.[2][3] Researchers are encouraged to adopt practices that minimize waste generation.
Waste Minimization Strategies:
| Strategy | Description |
| Source Reduction | Plan experiments to use the minimum amount of this compound necessary. |
| Avoid Spills | Careful handling and use of appropriate equipment can prevent spills, which generate additional hazardous waste. |
| Proper Storage | Store the compound under recommended conditions to prevent degradation and the need for premature disposal. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Essential Safety and Logistical Information for Handling [Pmp1,Tyr(OEt)2] AVP
This document provides crucial safety protocols and logistical plans for the handling and disposal of the synthetic peptide [Pmp1,Tyr(OEt)2] AVP. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The required PPE varies depending on the specific handling procedure.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Lyophilized Powder) | - Respirator: A dust respirator is recommended, especially when handling larger quantities, as lyophilized peptides can be hygroscopic and form dust.[1]- Gloves: Chemical-resistant nitrile gloves.[2][3]- Eye Protection: Safety goggles.[2]- Lab Coat: Standard laboratory coat.[4] |
| Reconstitution and Solution Handling | - Gloves: Chemical-resistant nitrile gloves.[2][3]- Eye Protection: Safety goggles or a face shield if there is a splash hazard.[4]- Lab Coat: Standard laboratory coat.[4] |
| Accidental Spill or Release | - Respirator: An appropriate respirator to avoid inhalation of dust.[2]- Gloves: Heavy rubber gloves.[2]- Eye Protection: Chemical safety goggles.[2]- Protective Clothing: A lab coat and other protective clothing to prevent skin contact.[2]- Footwear: Rubber boots.[2] |
Experimental Protocols
Handling of Lyophilized Peptide
Lyophilized peptides are often hygroscopic. To ensure accurate weighing and maintain the integrity of the compound, the following steps should be taken:
-
Allow the container to reach ambient temperature in a desiccator before opening. This prevents the condensation of moisture.[1]
-
Weigh the desired amount of peptide quickly in a controlled environment.
-
Tightly reseal the container immediately after use to minimize moisture absorption.[1]
-
Store the lyophilized peptide in a tightly closed container at -20°C for long-term storage.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Incineration: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of chemical waste.[2]
Workflow Diagrams
The following diagrams illustrate the standard operating procedures for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of the peptide.
Caption: Emergency procedure for accidental spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
